Product packaging for Imazethapyr ammonium(Cat. No.:CAS No. 101917-66-2)

Imazethapyr ammonium

Cat. No.: B169617
CAS No.: 101917-66-2
M. Wt: 306.36 g/mol
InChI Key: QRSHQJLLXXEYPS-UHFFFAOYSA-N
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Description

Imazethapyr ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical class. It is extensively used in agricultural research for post-emergence control of a broad spectrum of grass and broadleaf weeds, such as barnyardgrass, crabgrass, pigweeds, and wild mustard . Its primary application in research involves its use in leguminous crops including soybeans, peanuts, lentils, and various beans and peas . The core value for researchers lies in its specific mode of action. This compound functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of this key metabolic pathway disrupts protein synthesis and ultimately leads to the cessation of cell division and plant growth . The compound is absorbed by both foliage and roots, exhibiting both contact and residual soil activity, making it a valuable subject for studies on weed management strategies and crop selectivity . Furthermore, research on lentils has shown that Imazethapyr application can modulate the plant's antioxidant defense system, inducing the activities of enzymes like phenylalanine ammonia-lyase (PAL) and glutathione reductase (GR), which provides a valuable model for investigating plant stress responses to herbicides . Notably, there are many recorded cases of weed resistance to Imazethapyr, underscoring its importance in resistance mechanism and management studies . The compound is commercially available in various formulations such as emulsifiable concentrates (EC), soluble concentrates (SL), and water-dispersible granules (WDG) . For Research Use Only. Not for use in humans, animals, or as a pesticide in any commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N4O3 B169617 Imazethapyr ammonium CAS No. 101917-66-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.H3N/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSHQJLLXXEYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81335-77-5 (Parent)
Record name Imazethapyr-ammonium [ISO]
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DSSTOX Substance ID

DTXSID7034335
Record name Imazethapyr ammonium
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Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101917-66-2
Record name Imazethapyr ammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101917-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazethapyr-ammonium [ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazethapyr ammonium
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Record name IMAZETHAPYR-AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q41313T7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Basis of Herbicidal Action

Mechanism of Acetohydroxyacid Synthase (AHAS/ALS) Inhibition by Imazethapyr (B50286) Ammonium (B1175870)

Imazethapyr ammonium exerts its herbicidal effects primarily by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govnih.govncats.ioontosight.ailsu.eduherts.ac.ukscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comfao.orgsaas.sh.cnnih.gov This enzyme is crucial for the biosynthesis of specific amino acids in plants and microorganisms. saas.sh.cn A key aspect of its selectivity is that AHAS is not present in mammals, birds, fish, or invertebrates, making it particularly toxic to plants. derpharmachemica.com Research indicates that AHAS-inhibiting herbicides, including this compound, bind to the active site of the enzyme, effectively blocking the substrate access channel and thereby preventing its catalytic function. saas.sh.cn

Disruption of Branched-Chain Amino Acid Biosynthesis (Isoleucine, Leucine (B10760876), Valine)

AHAS/ALS is the first common enzyme in the biosynthetic pathway responsible for producing the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.govnih.govncats.ioontosight.ailsu.eduscielo.org.cosaskpulse.comfao.orgsaas.sh.cnnih.govderpharmachemica.comnih.govregulations.gov The inhibition of AHAS by this compound directly leads to a significant reduction or deficiency in the cellular pools of these critical amino acids. nih.govontosight.ailsu.eduscielo.org.cofao.orgderpharmachemica.comregulations.govresearchgate.net These BCAAs are indispensable for various plant physiological processes, most notably for the synthesis of proteins and for cell growth and division. nih.govncats.ioontosight.aifao.orgderpharmachemica.comnih.gov

Interruption of Protein Synthesis and DNA Replication Pathways

Table 1: Key Molecular and Cellular Effects of this compound

Target Pathway/Process Effect of this compound Consequence for Plant
Acetohydroxyacid Synthase (AHAS/ALS) Activity Inhibition nih.govnih.govncats.ioontosight.ailsu.eduherts.ac.ukscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comfao.orgsaas.sh.cnnih.gov Blockage of branched-chain amino acid biosynthesis nih.govnih.govncats.ioontosight.ailsu.eduscielo.org.cosaskpulse.comfao.orgsaas.sh.cnnih.govderpharmachemica.comnih.govregulations.gov
Branched-Chain Amino Acid (BCAA) Biosynthesis (Isoleucine, Leucine, Valine) Disruption/Deficiency nih.govontosight.ailsu.eduscielo.org.cofao.orgderpharmachemica.comregulations.govresearchgate.net Impaired protein synthesis, vital for plant growth nih.govncats.ioontosight.aifao.orgderpharmachemica.comnih.gov
Protein Synthesis Interruption nih.govnih.govncats.ioontosight.aifao.orgsaas.sh.cnderpharmachemica.comnih.govregulations.govresearchgate.netawsjournal.org Leads to interference in DNA synthesis and cell growth nih.govncats.iosaas.sh.cnderpharmachemica.comnih.govregulations.gov
DNA Replication and Cell Division Interference/Inhibition nih.govncats.iosaas.sh.cnderpharmachemica.comnih.govregulations.gov Overall plant growth inhibition and eventual death nih.govnih.govncats.ioontosight.ailsu.edusaskpulse.comderpharmachemica.comnih.govregulations.govresearchgate.netchemdad.comresearchgate.netacs.org

Systemic Translocation and Accumulation within Plant Tissues

This compound is characterized as a systemic herbicide, meaning it is readily absorbed by the plant and subsequently transported throughout its vascular system. nih.govscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comregulations.govchemdad.comepa.govgenericcropscience.com

Absorption Dynamics via Foliar and Root Pathways

The absorption of this compound occurs effectively through both the foliage and the root system of plants. nih.govscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comregulations.govchemdad.comepa.govgenericcropscience.com This dual uptake pathway contributes to its broad applicability as a pre-emergence and post-emergence herbicide. chemdad.com Rapid absorption into plant tissues is observed following application. epa.govepa.govamazonaws.comepa.govgenericcropscience.com For optimal activity, particularly concerning root uptake and residual control of germinating weeds, adequate soil moisture is crucial. epa.govepa.govamazonaws.comepa.govgenericcropscience.com

Xylem and Phloem Transport Mechanisms

Once absorbed, this compound is efficiently translocated throughout the plant via both the xylem and phloem vascular systems. nih.govscielo.org.coresearchgate.netsaskpulse.comderpharmachemica.comregulations.govchemdad.comgenericcropscience.com This ambimobility ensures that the herbicide can reach various plant parts, including actively growing regions, regardless of the initial point of entry (root or foliar). nih.govscielo.org.coresearchgate.netsaskpulse.comderpharmachemica.comregulations.govchemdad.comgenericcropscience.com

Accumulation in Meristematic Regions and Growth Inhibition

A critical aspect of this compound's herbicidal action is its preferential accumulation in meristematic regions. nih.govnih.govlsu.eduscielo.org.cosaskpulse.comderpharmachemica.comnih.govregulations.govchemdad.comresearchgate.net These regions, located at the growing points of the plant (e.g., shoot and root tips), are characterized by active cell division and rapid growth. nih.govsaskpulse.comregulations.gov The accumulation of the herbicide in these metabolically active sites, combined with its inhibitory effect on amino acid synthesis, leads to a cessation of plant growth. nih.govnih.govncats.ioontosight.ailsu.edusaskpulse.comderpharmachemica.comnih.govregulations.govresearchgate.netchemdad.comresearchgate.netacs.org

Symptoms of this compound exposure typically include growth inhibition, followed by chlorosis (yellowing) and eventually necrosis (browning and death) of the main growing points. lsu.edusaskpulse.comnih.govregulations.govresearchgate.net These visible effects usually appear within 7 to 20 days after application for susceptible species. lsu.edunih.govresearchgate.net The relatively slow rate of plant death is thought to be related to the existing reserves of amino acids within the plant, which can sustain growth for a period after herbicide exposure. fao.org Injury to meristematic areas is specifically attributed to the inhibition of branched-chain amino acids in these regions, as they lack the extensive protein reserve pools found in more mature plant tissues. lsu.edu Furthermore, research indicates that imazethapyr can inhibit primary root elongation by disrupting cell division and expansion, leading to increased cell wall thickness and suppressed cellular expansion in roots. acs.org

Table 2: Translocation and Accumulation Dynamics of this compound

Process Description
Absorption Absorbed by both foliage and roots nih.govscielo.org.coepa.govepa.govamazonaws.comresearchgate.netsaskpulse.comregulations.govchemdad.comepa.govgenericcropscience.com. Rapid uptake observed epa.govepa.govamazonaws.comepa.govgenericcropscience.com. Optimal root uptake requires adequate soil moisture epa.govepa.govamazonaws.comepa.govgenericcropscience.com.
Translocation Systemically transported throughout the plant via both xylem and phloem nih.govscielo.org.coresearchgate.netsaskpulse.comderpharmachemica.comregulations.govchemdad.comgenericcropscience.com.
Accumulation Concentrates in meristematic regions (active growth points like shoot and root tips) nih.govnih.govlsu.eduscielo.org.cosaskpulse.comderpharmachemica.comnih.govregulations.govchemdad.comresearchgate.net.
Growth Inhibition Accumulation in meristematic tissues, coupled with AHAS inhibition, leads to growth cessation nih.govnih.govncats.ioontosight.ailsu.edusaskpulse.comderpharmachemica.comnih.govregulations.govresearchgate.netchemdad.comresearchgate.netacs.org. Symptoms include chlorosis and necrosis of growing points, appearing within 7-20 days lsu.edusaskpulse.comnih.govregulations.govresearchgate.net.

Enantioselective Phytotoxicity at the Molecular Level

Imazethapyr (IM) is a chiral herbicide, commonly applied as a racemic mixture comprising R- and S-enantiomers. Research indicates that these enantiomers exhibit differential biological activities, with the R-isomer generally demonstrating stronger phytotoxicity against plants, including rice and Arabidopsis thaliana. acs.orgnih.govnih.govfigshare.comresearchgate.net This enantioselective effect is observed at both physiological and molecular levels, influencing enzyme activity and gene transcription across various metabolic pathways. acs.orgnih.govfigshare.com

Differential Inhibition of ALS Enzyme Activity by R- and S-Isomers

The primary herbicidal mode of action of imazethapyr involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). acs.orgnih.govnih.govmade-in-china.comnih.govscielo.org.coontosight.aipeerj.com This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. acs.orgnih.govnih.govscielo.org.coontosight.aipeerj.comresearchgate.net

Studies have consistently shown that the R-enantiomer of imazethapyr (R-IM) inhibits ALS activity to a greater extent than the S-enantiomer (S-IM). For instance, at a concentration of 500 µg L⁻¹, R-IM was found to decrease ALS activity to 45.2% of the control, while S-IM reduced it to 86.5%, and the racemic mixture to 61.9%. nih.gov This differential inhibition by R-IM leads to a more pronounced reduction in the synthesis of BCAAs. acs.orgnih.govnih.govfigshare.comontosight.aipeerj.comresearchgate.netchemsrc.com Molecular docking studies have also elucidated distinct interaction modes between the R- and S-enantiomers of imazethapyr and the ALS enzyme, contributing to their varied inhibitory effects. nih.gov

Table 1: Differential Inhibition of ALS Activity by Imazethapyr Enantiomers

Treatment (500 µg L⁻¹)ALS Activity (% of Control) nih.gov
Control100
Racemic Imazethapyr61.9
R-Imazethapyr45.2
S-Imazethapyr86.5

Enantioselective Modulation of Gene Transcription in Metabolic Pathways

Beyond direct enzyme inhibition, imazethapyr enantiomers, particularly R-IM, exert enantioselective effects on gene transcription across a multitude of metabolic pathways. R-IM typically regulates a larger number of genes and with greater intensity compared to S-IM. acs.orgnih.govfigshare.com This broad transcriptional modulation contributes significantly to the observed enantioselective phytotoxicity. acs.orgnih.gov

The inhibition of ALS by imazethapyr directly impacts amino acid biosynthesis, particularly that of branched-chain amino acids. acs.orgnih.govnih.govfigshare.comontosight.aipeerj.comresearchgate.netresearchgate.net Beyond BCAAs, studies have revealed enantioselective effects on the levels of many other amino acids. For example, concentrations of proline, glutamate, methionine, and tyrosine have been observed to increase in plants treated with imazethapyr, with R-IM often inducing higher levels of most amino acids compared to S-IM. nih.govresearchgate.net Proline accumulation, in particular, is often considered a marker for plant stress responses. nih.gov

Imazethapyr enantiomers also exhibit enantioselective effects on chlorophyll (B73375) synthesis and the transcription of genes involved in photosynthesis. chemsrc.comnih.govresearchgate.net R-IM demonstrates a stronger inhibitory effect on these processes than S-IM. nih.govresearchgate.net

Specific transcriptional responses include:

Chlorophyll Synthesis: R-IM inhibits the transcription of the chlM gene to a greater extent than S-IM, leading to reduced chlorophyll synthesis. nih.govresearchgate.net

Linear Electron Transport and CO2 Fixation: R-IM shows a stronger inhibitory effect on the transcription of various photosynthesis-related genes that govern linear electron transport and carbon dioxide fixation. nih.govresearchgate.net

ATP Synthesis: Imazethapyr stress enantioselectively upregulates the transcription of the ndhH gene, a component of the NADH dehydrogenase (NDH) complex, while downregulating pgr5. This suggests that IM enhances adenosine (B11128) 5'-triphosphate (ATP) synthesis through an NDH-dependent route, rather than a ferredoxin (FD)-independent one, with R-IM having a more pronounced effect. nih.govresearchgate.net

Table 2: Enantioselective Transcriptional Modulation in Photosynthesis Pathway

Gene/ProcessEffect of R-Imazethapyr vs. S-Imazethapyr nih.govresearchgate.net
chlM transcriptionStronger inhibition
Photosynthesis-related genesStronger inhibitory effect
ndhH gene transcriptionStronger upregulation
pgr5 gene expressionStronger downregulation
Chlorophyll synthesisGreater reduction
ATP synthesisEnhanced via NDH-dependent route

Enantioselectivity is also evident in the perturbation of carbohydrate metabolism. R-IM significantly disrupts carbohydrate utilization, leading to the accumulation of various sugars within plant cells. nih.govscilit.complos.orgnih.gov

Specific findings include:

Sugar Accumulation: R-IM results in the accumulation of glucose, maltose, and sucrose (B13894) in the cytoplasm or chloroplasts. nih.govscilit.complos.orgnih.gov

Starch Content: Starch content can significantly increase and exhibit enantioselectivity following imazethapyr exposure. nih.gov

Table 3: Enantioselective Effects on Starch and Sugar Metabolism

Metabolite/ProcessEffect of R-Imazethapyr nih.govscilit.complos.orgnih.gov
GlucoseAccumulation
MaltoseAccumulation
SucroseAccumulation
Starch contentSignificant increase, enantioselective
Carbohydrate utilizationStrongly disturbed

The tricarboxylic acid (TCA) cycle, central to cellular respiration, is also subject to enantioselective perturbations by imazethapyr. acs.orgnih.govfigshare.comresearchgate.netresearchgate.netmdpi.com R-IM has been shown to induce significant changes in the levels of organic acids and the expression of key enzymes within this pathway. researchgate.net

Key observations include:

Pyruvate (B1213749) Concentration: Treatment with R-IM has been observed to increase pyruvate concentration, for instance, by 1.7-fold compared to control plants. researchgate.net

Enzyme Expression: R-IM treatment significantly increases the expression of several TCA cycle enzymes, including:

Isocitrate dehydrogenase (ICDH, AT1G54340.1) researchgate.net

2-oxoglutarate dehydrogenase (AT5G65750.1) researchgate.net

Succinyl-CoA ligase [ADP-forming] subunit alpha-1 (AT5G08300.1) researchgate.net

Malate dehydrogenase (MDH, AT5G56720.1) researchgate.net

Table 4: Enantioselective Perturbations in the TCA Cycle by R-Imazethapyr

Metabolite/EnzymeEffect of R-Imazethapyr researchgate.net
Pyruvate concentrationIncreased (e.g., 1.7-fold)
Isocitrate dehydrogenase (ICDH) expressionIncreased
2-oxoglutarate dehydrogenase expressionIncreased
Succinyl-CoA ligase [ADP-forming] subunit alpha-1 expressionIncreased
Malate dehydrogenase (MDH) expressionIncreased

Plant Physiological and Biochemical Responses to Imazethapyr Ammonium

Physiological Manifestations of Imazethapyr (B50286) Ammonium (B1175870) Exposure in Susceptible Plants

Exposure to imazethapyr ammonium leads to distinct physiological manifestations in susceptible plants. The primary effect is a disruption in protein synthesis and cell division, which are crucial processes for plant growth and development. regulations.govnih.govpeerj.comncats.io This disruption results in a slow onset of phytotoxic symptoms, typically appearing over several weeks, characterized by growth inhibition, chlorosis (yellowing of leaves), and necrosis (tissue death). regulations.gov

This compound also induces osmotic stress in plants, leading to a reduction in relative leaf water content (RWC). nih.govresearchgate.netresearcher.life In response to this stress, plants may accumulate osmolytes like proline and glycine (B1666218) betaine (B1666868), particularly in genotypes that exhibit some degree of tolerance to the herbicide. nih.govresearchgate.netresearcher.life For instance, studies on lentil seedlings have shown a reduction in RWC ranging from 3.10% to 40.48% across various doses of imazethapyr. researchgate.netresearcher.life Concurrently, proline content was observed to increase, with the highest levels recorded at higher herbicide doses, varying from 112.12% to 309.49% over different sampling hours. Similarly, total soluble sugar content increased by 18.15% to 151.66% in response to varying imazethapyr doses. researchgate.netresearcher.life

Table 1: Physiological Responses in Lentil Seedlings to this compound Exposure

ParameterChange Range (Percentage)Reference
Relative Leaf Water Content3.10% - 40.48% reduction researchgate.netresearcher.life
Proline Content112.12% - 309.49% increase researchgate.netresearcher.life
Total Soluble Sugar Content18.15% - 151.66% increase researchgate.netresearcher.life

Biochemical Alterations in Response to this compound

Beyond the visible physiological effects, this compound triggers significant biochemical alterations within plant cells. A notable response is the enhancement of the plant's antioxidant capacity, which is a defense mechanism against herbicide-induced oxidative stress. nih.govresearchgate.net This includes an increase in the content of phenolic acids and flavonoids, compounds known for their antioxidant properties. peerj.comnih.govresearchgate.net Studies have reported an increase in mean phenolic acid content by 3.2% to 26.31% and flavonoid content by 4.57% to 27.85% compared to control groups. peerj.comnih.govresearchgate.net

Table 2: Changes in Phenolic Acid and Flavonoid Content in Lentil Seedlings after this compound Treatment

CompoundMean Content Increase over Control (%)Reference
Phenolic Acid3.2% - 26.31% peerj.comnih.govresearchgate.net
Flavonoid Content4.57% - 27.85% peerj.comnih.govresearchgate.net

This compound treatment significantly induces the activities of several key antioxidant enzymes in susceptible plants, particularly observed in lentil seedlings. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.net These enzymes play crucial roles in mitigating cellular damage caused by reactive oxygen species (ROS) that may accumulate under herbicide stress.

Phenylalanine ammonia (B1221849) lyase (PAL) is a pivotal enzyme at the entry point of the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step in the biosynthesis of various phenolic compounds, including flavonoids, isoflavonoids, anthocyanins, and lignins, which contribute to the plant's defense system. nih.govresearchgate.net Imazethapyr treatment has been shown to significantly increase PAL activity. In lentil seedlings, mean PAL activity increased by 1.63 to 3.66-fold. nih.govresearchgate.net Kinetic studies further indicate that the maximum velocity (Vmax) of PAL varied from 1.09 to 2.31 µmol of t-cinnamic acid produced (h⁻¹ mg⁻¹ protein) across different imazethapyr doses, suggesting an enhanced metabolic flux through this pathway. researchgate.netresearcher.life

Table 3: Fold Increase in PAL Activity in Lentil Seedlings after this compound Treatment

EnzymeFold Increase (Range)Reference
PAL1.63 - 3.66 nih.govresearchgate.net

Phenol (B47542) oxidase (POD) is another enzyme involved in the plant's oxidative defense system, participating in the oxidation of phenolic molecules. nih.gov Similar to PAL, this compound exposure leads to a significant induction of POD activity. Studies on lentil seedlings reported an increase in mean POD activity ranging from 1.71 to 3.35-fold following herbicide treatment. nih.govresearchgate.net This coordinated increase in PAL and POD activities aligns with the observed rise in phenolic compounds, indicating a modulated response of phenol metabolism to the herbicide. nih.gov

Table 4: Fold Increase in POD Activity in Lentil Seedlings after this compound Treatment

EnzymeFold Increase (Range)Reference
POD1.71 - 3.35 nih.govresearchgate.net

Glutathione (B108866) reductase (GR) is a crucial enzyme in the ascorbate-glutathione cycle, an important antioxidant pathway in plants. GR catalyzes the NADPH-dependent reduction of oxidized glutathione (GSSG) back to its reduced form (GSH), thereby maintaining a high GSH/GSSG ratio. This is essential for sustaining the reduced status of the glutathione pool, which plays a vital role in cellular defense against reactive oxygen species (ROS) and xenobiotics. scialert.netmdpi.com Imazethapyr treatment has been shown to increase GR activity, contributing to the enhancement of the GSH content in plant tissues. nih.govresearchgate.netscialert.net

Glutathione-S-Transferase (GST) enzymes are a family of detoxification enzymes that play a significant role in plant responses to various stresses, including herbicide exposure. GSTs catalyze the conjugation of xenobiotic compounds, such as herbicides or their metabolites, with glutathione (GSH), forming more water-soluble conjugates that can then be sequestered or transported for detoxification. cas.czmdpi.com this compound treatment leads to an increase in GST activity. researchgate.netresearcher.lifenih.govresearchgate.netcas.czmdpi.com This increase in GST activity is observed in a dose-dependent manner with increasing herbicide concentrations. researchgate.net Kinetic studies further demonstrate that the Vmax of GST varied from 35.59 to 83.33 µmol of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) across different imazethapyr doses, indicating an enhanced capacity for detoxification through glutathione conjugation. researchgate.netresearcher.life

Table 5: Vmax Values for PAL and GST in Lentil Seedlings after this compound Treatment

EnzymeVmax Range (µmol product h⁻¹ mg⁻¹ protein)Reference
PAL1.09 - 2.31 (t-cinnamic acid) researchgate.netresearcher.life
GST35.59 - 83.33 (CDNB) researchgate.netresearcher.life
Glutathione Reductase (GR) Activity

Modulation of Phenolic Acid and Flavonoid Biosynthesis

Exposure to this compound can induce significant physiological and biochemical responses in plants, including the modulation of secondary metabolite pathways, particularly those involved in phenolic acid and flavonoid biosynthesis. Research indicates that plants may increase the production of these compounds as a defense mechanism against herbicide-induced stress.

Studies on lentil ( Lens culinaris Medik.) seedlings treated with imazethapyr demonstrated a notable increase in both phenolic acid and flavonoid content. nih.govresearchgate.netnih.gov The elevation in phenolic acid content ranged from 3.2% to 26.31% over control, while flavonoid content increased by 4.57% to 27.85%, depending on the herbicide dose applied. nih.govresearchgate.netnih.gov This modulation is closely associated with enhanced activities of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia lyase (PAL) and phenol oxidase (POD). nih.govresearchgate.netnih.gov PAL activity was observed to increase by 1.63 to 3.66-fold, and POD activity by 1.71 to 3.35-fold, in response to imazethapyr treatment. nih.govresearchgate.netnih.gov

Furthermore, in Arabidopsis thaliana, the accumulation of flavonoids has been suggested as an important mechanism for coping with herbicide stress. mdpi.com The bioactive enantiomer of imazethapyr, R-Imazethapyr, has been shown to significantly increase the levels of major secondary metabolites, including phenolic acids and flavonoids, in wheat seedlings. researchgate.net These findings suggest that the upregulation of phenolic acid and flavonoid biosynthesis contributes to the plant's stress response, potentially through their antioxidant properties, which help mitigate oxidative damage caused by herbicide exposure.

Table 1: Modulation of Phenolic Acid, Flavonoid Content, and Enzyme Activities in Lentil Seedlings under Imazethapyr Treatment

ParameterRange of Increase Over Control (%)Fold Increase in Enzyme Activity
Phenolic Acid Content3.2 - 26.31 nih.govresearchgate.netnih.govN/A
Flavonoid Content4.57 - 27.85 nih.govresearchgate.netnih.govN/A
PAL ActivityN/A1.63 - 3.66 nih.govresearchgate.netnih.gov
POD ActivityN/A1.71 - 3.35 nih.govresearchgate.netnih.gov

Mechanisms of Plant Tolerance to this compound

Plant tolerance to this compound involves a complex interplay of various mechanisms, which can be broadly categorized into innate tolerance in resistant crop varieties and metabolic detoxification pathways.

Innate Tolerance Mechanisms in Resistant Crop Varieties

Innate tolerance to imazethapyr in certain crop varieties is often attributed to modifications at the herbicide's target site, the ALS enzyme, or other physiological adaptations. For instance, commercial crop varieties like specific corn hybrids, soybeans, peanuts, beans, peas, and alfalfa have been developed or identified to possess natural resistance to imidazolinone herbicides, including this compound. ncats.iogenericcropscience.com

One well-documented mechanism of innate tolerance involves alterations in the ALS enzyme itself. Herbicide tolerance can arise from an altered binding site of the target enzyme, improved herbicide metabolism, sequestration of the herbicide molecule, or overexpression of the target protein. researchgate.net A common genetic basis for resistance to imidazolinone herbicides is a point mutation in the AHAS1 gene, such as a change from C675 to T675, which results in an amino acid substitution from Alanine (B10760859) at position 205 to Valine (Ala205 to Val205). icrisat.orgresearchgate.net This specific mutation has been identified as conferring resistance to imidazolinone herbicides in chickpea, and similar resistance-conferring genes have been reported in other crops like sunflower, soybean, and barley. icrisat.org

In tolerant lentil genotypes, higher ALS enzyme activity, increased antioxidant capacity, and elevated glycine betaine content have been observed, contributing to their ability to withstand imazethapyr treatment and maintain higher seed yields. nih.gov In sunflower, resistance may also involve constitutive herbicide metabolism by detoxifying genes and an increased expression of xenobiotic metabolism enzymes, including UDP-glycosyltransferases, glutathione S-transferases (GSTs), and cytochrome P450s. conicet.gov.ar

Metabolic Detoxification Pathways in Tolerant Plants

Metabolic detoxification plays a crucial role in enabling tolerant plants to neutralize or degrade imazethapyr, thereby reducing its phytotoxic effects. These non-target site (NTS) resistance mechanisms involve various enzymatic systems that convert the herbicide into less toxic or inactive forms.

One significant detoxification pathway involves cytochrome P450 monooxygenases (cytP450). Research on barnyardgrass has shown that degradation enhancement by cytP450 enzymes is a key mechanism of resistance to imazethapyr. awsjournal.org The application of cytP450 inhibitors, such as malathion (B1675926) and piperonyl butoxide (PBO), reduced the resistance factor in resistant barnyardgrass populations, while a cytP450 inducer, naphthalic anhydride (B1165640) (NA), increased it. awsjournal.org This indicates that cytP450 enzymes actively degrade imazethapyr in resistant biotypes. awsjournal.org

Other enzyme systems also contribute to metabolic detoxification. Increased activities of glutathione S-transferases (GSTs) have been observed in imazethapyr-treated lentil plants, suggesting their role in conjugating the herbicide or its metabolites for subsequent detoxification and compartmentalization. nih.gov Phenol oxidase (POD) also contributes to detoxification processes. nih.govresearchgate.netnih.gov Furthermore, the methylglyoxal (B44143) detoxification pathway, involving enzymes such as glyoxylase I, glyoxylase II, glyoxalase III, and methylglyoxal reductase (MGR), has been explored as a mechanism for imazethapyr tolerance in lentil. publish.csiro.au A significant increase in thiol content, linked to enhanced glutathione reductase (GR) activity, has also been noted in response to herbicide treatments, further supporting the role of glutathione-mediated detoxification. nih.govresearchgate.netnih.gov

Environmental Fate and Transport Dynamics of Imazethapyr Ammonium

Dissociation and Speciation in Aqueous Environments

When imazethapyr (B50286) ammonium (B1175870) salt is introduced into water, it is assumed to dissociate rapidly and completely, forming the imazethapyr anion regulations.gov. Imazethapyr is an ionizable organic molecule characterized by an ionizable carboxyl group with a pKa of approximately 3.8 and a basic quinoline (B57606) group with a pKa of about 2 quoos.com.br. In typical agronomic soils, where the pH often exceeds the pKa of weak acid herbicides, imazethapyr is predominantly found in its anionic (negatively charged) form researchgate.net. The specific speciation of ionizable compounds like imazethapyr is highly influenced by the environmental pH, which in turn dictates its water solubility and partitioning behavior within various environmental compartments ecetoc.org.

Persistence and Mobility in Terrestrial and Aquatic Ecosystems

Imazethapyr exhibits persistence and mobility in both terrestrial and aquatic environments, influencing its long-term presence and distribution publications.gc.caregulations.gov.

Persistence: The persistence of imazethapyr varies significantly depending on the environmental matrix and specific conditions.

Environment TypeDegradation PathwayHalf-Life (Days)Source
Terrestrial SoilAerobic Metabolism158 to ~1000 regulations.gov
Aerobic Metabolism7 to 513 researchgate.netnih.gov
Aerobic Metabolism (Lower Application Rates)30.15 to 52.16 researchgate.net
Aerobic Metabolism (Higher Application Rates, Initial Phase)6.57 to 7.79 researchgate.net
Aerobic Metabolism (Higher Application Rates, Final Phase)93.74 to 152.83 researchgate.net
Aerobic Metabolism15.12 to 18.02 researchgate.net
Anaerobic Metabolism>60 regulations.gov
Field Dissipation (Upper 3 inches)3 to 340 regulations.gov
Aquatic WaterAerobic Metabolism (Pond Water)456 regulations.gov
Aerobic Metabolism (River Water)333 regulations.gov
Anaerobic Metabolism (Pond Water)976 regulations.gov
Anaerobic Metabolism (River Water)>1034 regulations.gov

Mobility: Imazethapyr is characterized by a low sorption coefficient and high water solubility, which contribute to its mobility in the environment nih.gov. Adsorption of imazethapyr to soil particles generally increases with decreasing soil pH and increasing clay and organic matter content invasive.org. Conversely, it is weakly adsorbed in soils with high pH invasive.org. The potential for leaching into groundwater is a recognized concern nih.gov. While field studies for a related compound, imazapic (B1663560), did not indicate a significant potential for movement from soils with surface water invasive.org, for imazethapyr, contamination of water used for irrigation is considered probable due to its slow degradation and inherent mobility through or across soil epa.gov. In forestry dissipation studies, imazethapyr has been detected at depths of 16 to 20 inches, although it is predominantly found within the surface 12 inches of soil epa.gov.

Degradation Pathways and Kinetics

The primary dissipation pathways for imazethapyr include photodegradation in water, surface water runoff, leaching, and microbial-mediated metabolism regulations.gov. Imazethapyr is reported to be stable to hydrolysis regulations.govresearchgate.net.

Microbial Degradation: Microbial activity is considered the primary mechanism of imazethapyr degradation in soil invasive.org. The half-life in soil, attributed to microbial action, can range from 31 to 233 days, influenced by soil characteristics and environmental conditions invasive.org. Recent research has identified bacterial strains, such as Brevibacterium sp. IM9601, capable of degrading imazethapyr and utilizing it as a sole carbon source for growth nih.govresearchgate.net. Under optimized laboratory conditions, this strain demonstrated substantial degradation, achieving removal rates of up to 87.05% within a 5-day incubation period for initial concentrations of 100 mg L⁻¹ nih.gov.

Oxidation: Advanced oxidation processes (AOPs) have shown effectiveness in the degradation of imazethapyr. These include titanium dioxide (TiO₂) photocatalysis, ozonation, and hydrogen peroxide combined with UV-irradiation (H₂O₂/UV) researchgate.net. The decomposition of imazethapyr via these oxidation processes typically follows pseudo-first-order kinetics researchgate.net.

Photodegradation Processes

Photodegradation is a significant dissipation pathway for imazethapyr, particularly in aquatic environments regulations.govepa.govresearchgate.netunito.it. Studies indicate that imazethapyr degrades most rapidly under 253.7 nm light and at pH values greater than 4 researchgate.netnih.gov. Direct photolysis and reactions with hydroxyl radicals (HO•) are identified as important degradation pathways in paddy water researchgate.netunito.it. Research has led to the identification of seven photoproducts and the proposal of a comprehensive photodegradation mechanism researchgate.netnih.gov.

Imazethapyr undergoes rapid photodegradation in aqueous solutions.

EnvironmentHalf-Life (Hours/Days)Source
Aqueous Solution~50 hours (approx. 2.1 days) regulations.gov
Aqueous Solution1 to 2 days invasive.org
Aqueous Solution46 to 96 hours (approx. 1.9 to 4 days) epa.gov
Rice-field Water (Modelled, May)5 to 11 days unito.it
Rice-field Water (Field-reported)3 to 7 days unito.it

Photolysis of imazethapyr on soil surfaces is generally slower compared to aqueous environments.

EnvironmentHalf-Life (Days)Source
Soil>28 days (>4 weeks) regulations.gov
Soil126 days fao.org
Soil120 days invasive.org
Soil Surface (Abiotic)24.6 days tandfonline.com

Dissolved Organic Matter (DOM) plays a complex role in the photodegradation of imazethapyr. DOM has been observed to decrease the photodegradation rate of imazethapyr researchgate.netunito.itnih.govtandfonline.com. This reduction is primarily attributed to the light screening effect of DOM, where higher concentrations of DOM lead to a more pronounced decrease in the photodegradation rate researchgate.netnih.govtandfonline.com. However, model computations also suggest a non-negligible contribution of DOM-photosensitized processes to imazethapyr degradation, particularly in waters rich in DOM researchgate.netunito.it. DOM can generate reactive oxygen species, such as hydroxyl radicals (HO•), and excited triplet states (³DOM*), which can participate in the transformation or degradation of pollutants acs.orgresearchgate.net.

Soil Photolysis Rates and Half-Lives

Microbial-Mediated Metabolism (Biodegradation)

Biodegradation is a primary route of dissipation for pesticides applied to soil, and most herbicides, including imazethapyr, are predominantly degraded through this mechanism in the environment. scielo.br The rate of biodegradation is influenced by various soil factors such as microbial population, moisture content, organic matter, pH, and temperature. umsystem.edu

Aerobic Soil Metabolism Kinetics

Under aerobic conditions, imazethapyr undergoes microbial metabolism in soil. Half-lives for imazethapyr in aerobic soil metabolism studies have been reported to range from 158 days to approximately 1000 days. regulations.gov Other studies indicate aerobic half-lives between 26 and 44 days, estimated by a first-order kinetics model, with degradation being faster in yellow-red soil compared to other soil types. researchgate.net The persistence of imazethapyr under aerobic conditions is influenced by soil pH, with degradation decreasing as pH increases (e.g., slower degradation at pH 8.8 compared to pH 5.3). researchgate.net At pH 7, the half-life for imazethapyr was approximately 16 weeks (112 days). bioone.org

The following table summarizes aerobic soil metabolism kinetics data for imazethapyr:

Soil Type/ConditionHalf-life (Days)pH EffectReference
Various soils158 to ~1000Not specified regulations.gov
Yellow-red soilFaster degradationpH 5.3 researchgate.net
Coastal soilSlower degradationpH 8.8 researchgate.net
Silt-loamy paddy soilSlower degradationpH 7.9 researchgate.net
Fluvio-marine yellow loamy soilSlower degradationpH 7.1 researchgate.net
pH 7~112 (16 weeks)Increased degradation at higher pH bioone.org
Anaerobic Soil Metabolism Kinetics

In anaerobic soil conditions, imazethapyr also undergoes degradation. Studies have reported half-lives greater than 60 days for imazethapyr under anaerobic soil metabolism. regulations.gov In some cases, anaerobic conditions can contribute to the disappearance of imazethapyr in soils, with half-lives ranging from 3 to 10 days calculated by a two-stage model, and soil pH not significantly affecting degradation under these conditions. researchgate.net However, some research suggests that biodegradation of herbicides tends to be slower in anaerobic environments due to the lower efficiency of anaerobic metabolic pathways. mdpi.com

The following table summarizes anaerobic soil metabolism kinetics data for imazethapyr:

ConditionHalf-life (Days)pH EffectReference
General anaerobic>60Not specified regulations.gov
Anaerobic conditions3-10No significant effect researchgate.net
Aerobic Aquatic Metabolism Kinetics

Imazethapyr degrades in aerobic aquatic environments. Half-lives reported for aerobic aquatic metabolism studies include 456 days in pond water and 333 days in river water. regulations.gov

The following table summarizes aerobic aquatic metabolism kinetics data for imazethapyr:

Aquatic EnvironmentHalf-life (Days)Reference
Pond water456 regulations.gov
River water333 regulations.gov
Anaerobic Aquatic Metabolism Kinetics

Under anaerobic aquatic conditions, imazethapyr exhibits slower degradation rates. Reported half-lives range from 976 days in pond water to over 1034 days in river water. regulations.gov

The following table summarizes anaerobic aquatic metabolism kinetics data for imazethapyr:

Aquatic EnvironmentHalf-life (Days)Reference
Pond water976 regulations.gov
River water>1034 regulations.gov
Identification of Microorganism Species Involved in Degradation

Several bacterial strains capable of degrading imazethapyr have been identified. These include:

Alcaligenes sp. BH-1: Capable of degrading over 90% of imazethapyr within 72 hours. scielo.br

Arthrobacter crystallopoietes WWX-1: Identified as capable of degrading imazaquin, a related imidazolinone herbicide. scielo.br

Pseudomonas sp. IM-4: Exhibits high efficiency in imazethapyr removal, achieving a 73.4% reduction of an initial 50 mg L⁻¹ concentration after 7 days. nih.gov

Brevibacterium sp. IM9601: A novel bacterium isolated from agricultural soil, capable of utilizing imazethapyr as its sole carbon source for growth. Under optimized conditions (27°C, pH 6.0, initial inoculum OD600 of 0.15), this strain achieved 90.08% and 87.05% degradation for initial concentrations of 50 and 100 mg L⁻¹, respectively, within 5 days. nih.govresearchgate.net

Methylobacterium sp. PST1991 (CGMCC No. 7773): Demonstrated a 71.06% degradation rate for 8 mg/L imazethapyr in 7 days in inorganic salt medium. google.com

Bacillus cereus MZ-1: Identified in a study focusing on pesticide degradation through microorganisms immobilized on agro-industrial waste. mdpi.com

Hydrolytic Stability Assessments

Imazethapyr is generally considered stable to hydrolysis across environmentally relevant pH levels. Studies have shown that imazethapyr is stable to hydrolysis at pH 5, 7, and 9 in buffered or pond water, with no significant loss of the compound observed within 30 days at 25°C. epa.govfao.orgpublications.gc.ca While weak acid pesticides like imazethapyr ammonium salt can break down in alkaline solutions, reducing their effectiveness, spray solutions containing imazethapyr have been observed to maintain near-neutral pH (7-7.9) and remain stable over 24 hours without significant alkaline hydrolysis or precipitation. biochemjournal.com

Interactions with Environmental Matrices and Organisms

Soil Matrix Interactions

The dissipation and bioavailability of imazethapyr (B50286) ammonium (B1175870) in soil are primarily governed by its interactions with the soil matrix. These interactions are complex and influenced by a range of physicochemical properties of the soil researchgate.netmdpi.comumsystem.eduegranth.ac.inresearchgate.net.

Influence of Soil Properties on Bioavailability and Degradation

The persistence and bioavailability of imazethapyr in soil are directly affected by soil characteristics, which determine how readily the herbicide is adsorbed, desorbed, and subsequently degraded mdpi.comegranth.ac.inresearchgate.netbioone.org.

Soil pH is a critical factor influencing the adsorption, desorption, and degradation of imazethapyr. Imazethapyr is a weak acid with a pKa of 3.9 bioone.org. At soil pH values greater than 6, it primarily exists as a negative ion and is weakly sorbed bioone.org. Conversely, as soil pH decreases, the compound becomes less ionic, leading to increased adsorption bioone.orgsfsa.unsa.ba. Studies have shown a strong negative correlation between the adsorption coefficient (Kd) and soil pH sfsa.unsa.ba.

The degradation rate of imazethapyr is generally faster in alkaline soils (pH 8.0–8.8), followed by neutral soils (pH 7.4), and then acidic soils (pH 5.0) researchgate.net. Higher sorption of imidazolinones at pH levels below 6 is a main cause of lower degradation rates mdpi.com. Long-term carry-over of imazethapyr has been observed in soils below pH 6.5, causing significant damage to sensitive subsequent crops like sugarbeet, canola, and mustard researchgate.netnih.gov. Even though less imazethapyr may be adsorbed at high pH, the sorbed compound is more resistant to desorption compared to lower pH levels researchgate.net. Liming aged, low-pH soil can release bound imazethapyr residues, facilitating their degradation and reducing carry-over researchgate.netnih.gov.

Table 1: Influence of Soil pH on Imazethapyr Dissipation Rate

Soil pH RangeDissipation RateReference
8.0–8.8Fastest researchgate.net
7.4Moderate researchgate.net
5.0Slowest researchgate.net

Soil organic matter (SOM) content significantly influences the adsorption and bioavailability of imazethapyr. Adsorption of imazethapyr generally increases with higher organic carbon content sfsa.unsa.babioone.org. This is particularly true under low pH conditions, where imazethapyr's carboxylic acid group tends to be protonated, leading to stronger interactions with organic matter researchgate.net. However, an excessive increase in SOM can reduce the degradation rate due to greater sorption, which limits the herbicide's accessibility to microorganisms and thus inhibits biodegradation researchgate.netmdpi.com. Amendment of soil with farmyard manure has been shown to enhance the dissipation of imazethapyr researchgate.net.

Soil texture, particularly clay content, plays a role in the adsorption and persistence of imazethapyr. Adsorption of imazethapyr has been strongly correlated with clay content umsystem.edubioone.org. Soils with higher clay content tend to retain imazethapyr longer . Some studies indicate a positive correlation between sorption and soil clay content researchgate.net. However, there are also findings suggesting a weak or no direct correlation between the adsorption coefficient (Kd) and clay content, implying that other factors might be more influential sfsa.unsa.ba. In general, dissipation can be slower in soils with high adsorption (e.g., high clay content) umsystem.edu.

Table 2: Imazethapyr Half-Life in Different Soil Textures (under specific conditions)

Soil Type (Texture)ConditionHalf-Life (days)Reference
ClayFlooded5 umsystem.edu
LoamNon-flooded128 umsystem.edu
Silt LoamFlooded16 umsystem.edu
Silt LoamNon-flooded270 umsystem.edu

Soil moisture and temperature are crucial environmental factors affecting the degradation and persistence of imazethapyr. Microbial degradation, which is the primary dissipation pathway for imazethapyr, is significantly affected by soil moisture and temperature mdpi.comumsystem.eduinvasive.org.

Temperature is directly related to the growth rate, metabolism, and enzymatic kinetics of microorganisms involved in degradation mdpi.com. Increased temperatures generally lead to a reduction in the herbicide's half-life, with optimum degradation occurring between 25 °C and 35 °C mdpi.com. Temperatures below 20 °C can increase the persistence of imazethapyr in the soil mdpi.com. Studies have shown that increased temperature enhanced the dissipation of imazethapyr researchgate.net. Imazethapyr can be more persistent in dry and cold soils researchgate.net.

Soil moisture also influences degradation rates; higher soil moisture levels generally favor increased microbial activity and thus faster degradation mdpi.cominvasive.org. Under flooded conditions, the active herbicide concentrations tend to decline more quickly compared to non-flooded conditions, regardless of soil type umsystem.edu.

Table 3: Influence of Temperature on Imazethapyr Dissipation

Temperature RangeEffect on DissipationReference
25 °C – 35 °COptimum degradation mdpi.com
Below 20 °CIncreased persistence mdpi.com
Effects of Soil Texture and Clay Content

Impact on Soil Microbial Communities and Enzyme Activity

Microbial degradation is the main mechanism for the reduction of imazethapyr residues in soil mdpi.com. The availability of the herbicide in the soil solution, which is influenced by soil properties, is crucial for biodegradation mdpi.com.

The application of imazethapyr can have an impact on soil microbial communities and enzyme activity. At lower application rates (e.g., 0.0375 and 0.187 µg g⁻¹), imazethapyr has a non-significant effect on the activity of enzymes like dehydrogenase and alkaline phosphatases researchgate.net. However, at higher application rates (e.g., 0.8 and 1.5 µg g⁻¹), a short and momentary toxic effect on these enzyme activities has been observed researchgate.net. Soil enzyme activity is an indicator of the total population of soil microflora and can react faster than physical changes in soil, making them useful for assessing ecological toxicity of herbicides ijcmas.com.

A novel bacterium, Brevibacterium sp. IM9601, has been isolated and characterized for its ability to utilize imazethapyr as its sole carbon source for growth, demonstrating significant degradation rates (over 90% within 5 days under optimal conditions of 27 °C and pH 6.0) nih.gov. This highlights the potential for microbial solutions in mitigating imazethapyr contamination nih.gov. The quantity of herbicide available to soil microflora depends on factors such as soil nutrients, pH, temperature, and moisture content ijcmas.com.

Dehydrogenase Activity Responses

Research findings on the impact of imazethapyr ammonium on soil dehydrogenase activity present a varied picture, often dependent on application rates and environmental conditions. Some studies have indicated that imazethapyr, at recommended field application rates, did not significantly affect soil dehydrogenase activity researchgate.net. However, other investigations have shown that higher concentrations of imazethapyr, such as 75 g a.i. ha⁻¹ when applied with an adjuvant, led to a decrease in dehydrogenase activity in soil at 7 and 15 days post-application ijcmas.com, researchgate.net. Conversely, certain studies have reported an increase in soil dehydrogenase activity, with observed increases ranging from approximately 56% to 70% in imazethapyr-treated soils dntb.gov.ua. It has also been noted that while low rates of imazethapyr might have a non-significant effect, higher application rates (e.g., 0.8 and 1.5 µg g⁻¹) can induce a short-term, momentary toxic effect on dehydrogenase activity researchgate.net. The inhibitory effects, when observed, are often transient, with dehydrogenase activity showing recovery after approximately 14 days mdpi.com.

Table 1: Summary of this compound's Impact on Dehydrogenase Activity

Application Rate/ConcentrationObserved Effect on Dehydrogenase ActivityDuration/TimingSource
Recommended field ratesNo significant effectNot specified researchgate.net
75 g a.i. ha⁻¹ + adjuvantLowered activity7 and 15 days ijcmas.com, researchgate.net
Not specifiedIncreased by 56-70%3 days dntb.gov.ua
Low ratesNon-significant effectNot specified researchgate.net
0.8 and 1.5 µg g⁻¹Short, momentary toxic effectNot specified researchgate.net
Not specifiedInitial reduction, then recoveryAfter 14 days mdpi.com
Urease Activity Responses

The influence of this compound on soil urease activity also shows variability across different studies. Some research indicates that the application of imazethapyr can stimulate urease activity researchgate.net. For instance, one study found that imazethapyr application stimulated urease activity, unlike fenaxyprop which did not cause significant changes researchgate.net. However, other findings suggest that higher doses of imazethapyr (75 g a.i. ha⁻¹ with adjuvant) resulted in reduced urease activity in soil at 7 and 15 days after spraying ijcmas.com. Similarly, urease activity was reported to decrease with imazethapyr application within 7 to 15 days, depending on the dose ijcmas.com. Despite initial inhibition, urease activity has been observed to return to control levels after 30 days researchgate.net.

Table 2: Summary of this compound's Impact on Urease Activity

Application Rate/ConcentrationObserved Effect on Urease ActivityDuration/TimingSource
Not specifiedStimulated activityNot specified researchgate.net
75 g a.i. ha⁻¹ + adjuvantLowered activity7 and 15 days ijcmas.com
Different dosesDecreased activity7 to 15 days ijcmas.com
Not specifiedInitial inhibition, then recoveryAfter 30 days researchgate.net
Phosphatase Activity Responses

Table 3: Summary of this compound's Impact on Phosphatase Activity

Application Rate/ConcentrationObserved Effect on Phosphatase ActivityDuration/TimingSpecificsSource
75 g a.i. ha⁻¹ + adjuvantLowered total activity7 and 15 days ijcmas.com
Not specifiedAlkaline: increased after initial inhibition; Acid: prolonged inhibitionNot specified ijcmas.com
Low ratesNon-significant effectNot specifiedAlkaline phosphatase researchgate.net
0.8 and 1.5 µg g⁻¹Short, momentary toxic effectNot specifiedAlkaline phosphatase researchgate.net
Not specifiedAcid: inhibited; Alkaline: fluctuated promotion/inhibitionNot specified researchgate.net

Non-Target Organism Ecological Interactions

The application of this compound can have significant ecological interactions beyond its intended target weeds, affecting both terrestrial and aquatic non-target organisms.

Impacts on Non-Target Terrestrial Plant Communities

Imazethapyr has been identified as toxic to non-target populations in terrestrial ecosystems conicet.gov.ar, researchgate.net. It has the potential to induce clastogenic and aneugenic mitotic damage in higher plants conicet.gov.ar, researchgate.net. Studies have demonstrated that concentrations exceeding 10 mg a.i. L⁻¹ can inhibit root elongation in lettuce (Lactuca sativa), with relative growth indices (RGI) ranging between 0.28 ± 0.01 and 0.66 ± 0.10 conicet.gov.ar, researchgate.net. Significant increases in the frequency of chromosomal aberrations in anaphases and telophases (e.g., bridges, chromosome fragments, and vagrants) were observed in Allium cepa at concentrations between 0.01 and 1 mg a.i. L⁻¹ conicet.gov.ar, researchgate.net. Furthermore, significant differences in micronuclei frequencies were noted at concentrations between 0.001 and 0.1 mg a.i. L⁻¹ conicet.gov.ar, researchgate.net. A high mitotic index of 93.8 ± 5.8 at 100 mg a.i. L⁻¹ indicated cytotoxicity in A. cepa conicet.gov.ar, researchgate.net. These findings suggest that imazethapyr formulations may pose an environmental risk to non-target plants conicet.gov.ar, researchgate.net. Sensitive plant species on land are susceptible to exposure through spray drift and runoff, which can lead to adverse effects publications.gc.ca.

Table 4: Phytotoxicity and Genotoxicity of Imazethapyr on Non-Target Terrestrial Plants

Organism/EndpointConcentration/EffectObservationSource
Lactuca sativa (root elongation)> 10 mg a.i. L⁻¹Inhibited root elongation (RGI 0.28-0.66) conicet.gov.ar, researchgate.net
Allium cepa (chromosomal aberrations)0.01 - 1 mg a.i. L⁻¹Significant differences in frequency of aberrations conicet.gov.ar, researchgate.net
Allium cepa (micronuclei)0.001 - 0.1 mg a.i. L⁻¹Significant differences in frequency of micronuclei conicet.gov.ar, researchgate.net
Allium cepa (mitotic index)100 mg a.i. L⁻¹Very high mitotic index (93.8 ± 5.8), indicating cytotoxicity conicet.gov.ar, researchgate.net

Effects on Aquatic Organisms

Imazethapyr has been shown to be toxic to non-target aquatic organisms conicet.gov.ar, researchgate.net. It can exert toxicity on freshwater algae and aquatic vascular plants conicet.gov.ar. A baseline toxic effect for several representative aquatic species under laboratory conditions was observed at a median effective concentration (EC50) of 0.1 μg L⁻¹ conicet.gov.ar. The herbicide formulation was found to be highly toxic to the non-target green alga Pseudokirchneriella subcapitata, with an EC50 of 1.05 ± 0.05 mg active ingredient (a.i.) L⁻¹ conicet.gov.ar, researchgate.net. High acute toxicity was also reported for Lemna gibba, with an EC50 of 0.0101 mg/L and a No Observed Effect Concentration (NOEC) of 0.00438 mg/L over 14 days corteva.ca, researchgate.net. While low levels of toxicity have been reported for aquatic invertebrates such as Daphnia magna (EC50 > 110 mg/L for 48 hours; EC50 > 1,000 mg/L for 48 hours; chronic toxicity of 103 mg/L for 21 days) corteva.ca, researchgate.net, acute risk concerns have been raised for semi-aquatic plants exposed to rice tail-waters regulations.gov. Furthermore, two ecological incidents involving aquatic organisms, specifically fish mortality, have been reported in the EFED incidents database for imazethapyr regulations.gov.

Table 5: Toxicity of Imazethapyr on Non-Target Aquatic Organisms

Organism/EndpointConcentration/EffectExposure DurationSource
Various aquatic species (baseline toxic effect)EC50: 0.1 μg L⁻¹Not specified conicet.gov.ar
Pseudokirchneriella subcapitata (green alga)EC50: 1.05 ± 0.05 mg a.i. L⁻¹Not specified conicet.gov.ar, researchgate.net
Lemna gibba (aquatic plant)EC50: 0.0101 mg/L; NOEC: 0.00438 mg/L14 days corteva.ca, researchgate.net
Daphnia magna (aquatic invertebrate)EC50: > 110 mg/L; > 1,000 mg/L48 hours corteva.ca, researchgate.net
Daphnia magna (chronic toxicity)103 mg/L21 days corteva.ca

Imazethapyr has been reported to exert toxicity in aquatic organisms, including fish conicet.gov.ar. However, some assessments have indicated that the potential for acute and chronic risk to freshwater fish from acute exposure to imazethapyr was below concern levels regulations.gov. Similarly, the potential for risk to freshwater fish from chronic exposure was also found to be below concern levels in the same assessment regulations.gov. The LC50 for Oncorhynchus mykiss (rainbow trout) was determined to be 344 mg/L over a 96-hour exposure period corteva.ca. Despite these findings, two ecological incidents involving fish mortality have been reported in the EFED incidents database for imazethapyr regulations.gov.

Table 6: Toxicity of Imazethapyr on Fish Populations

Organism/EndpointConcentration/EffectExposure DurationSource
Oncorhynchus mykiss (rainbow trout)LC50: 344 mg/L96 hours corteva.ca
Freshwater fish (acute exposure)Below concern levelsAcute regulations.gov
Freshwater fish (chronic exposure)Below concern levelsChronic regulations.gov
Fish mortality incidentsReportedNot specified regulations.gov
Invertebrate Communities

This compound exhibits varying degrees of toxicity to different invertebrate communities. For aquatic invertebrates, the compound is generally considered to have low acute toxicity. Studies on Daphnia magna, a common freshwater invertebrate, report a 48-hour EC50 value greater than 110 mg/L . Similarly, for terrestrial invertebrates, this compound has been found to be practically non-toxic to honeybees (Apis mellifera), with an LC50 greater than 1000 µ g/bee regulations.govepa.gov and an LD50 greater than 40 mg/bee researchgate.net. Earthworms (Eisenia foetida) also show low sensitivity, with an LC50 greater than 901 mg/kg researchgate.net.

However, the toxicity profile can be influenced by the formulation of the herbicide. Some commercial formulations containing surfactants, such as nonylphenol ethoxylate, have demonstrated higher toxicity to invertebrates compared to the active ingredient alone conicet.gov.ar.

Table 1: Toxicity of this compound to Invertebrate Communities

OrganismEndpointValueSource
Daphnia magnaEC50 (48h)> 110 mg/L
Honeybee (Apis spp.)LC50> 1000 µ g/bee regulations.govepa.gov
Honeybee (Apis spp.)LD50> 40 mg/bee researchgate.net
Earthworm (Eisenia foetida)LC50> 901 mg/kg researchgate.net
Aquatic Plant Species

This compound is classified as very toxic to aquatic plants due to its herbicidal mode of action corteva.ca. The compound is absorbed by both roots and foliage, subsequently translocating to meristematic regions where it disrupts protein and DNA synthesis, leading to growth inhibition, chlorosis, and necrosis, ultimately resulting in the slow death of affected plants regulations.govepa.gov. High acute toxicity has been specifically observed in aquatic vascular plants such as Lemna gibba researchgate.net. While direct risk assessment data for non-target terrestrial plants from this compound are sometimes limited, evaluations of structurally similar compounds within the same class, like imazamox (B1671737), indicate high toxicity to these non-target species regulations.gov.

Algal and Diatom Growth

The impact of this compound on algal and diatom growth varies by species and formulation. The commercial formulation Verosil®, containing imazethapyr, was found to be highly toxic to the non-target green alga Pseudokirchneriella subcapitata, with a median effective concentration (EC50) of 1.05 ± 0.05 mg active ingredient (a.i.) L−1 researchgate.netconicet.gov.arnih.gov. Another green alga, Anabaena flos-aquae, showed an EC50 (72 h) of 21.5 mg/L in static conditions .

For the alga Scenedesmus vacuolatus, the pure compound showed low toxicity (EC50 > 100 mg/L); however, commercial formulations like Verosil® induced morphological and ultrastructural damage, indicating the influence of adjuvants on toxicity . While some general growth inhibition effects have been reported for blue-green algae, green algae, and diatoms, freshwater diatoms generally appear to be less sensitive to certain agrochemicals compared to green algae researchgate.netlimnology-journal.org. Acute risk concerns for blue-green algae and freshwater diatoms have been noted as low in some assessments regulations.gov.

Table 2: Toxicity of this compound to Algal Species

OrganismEndpointValueSource
Pseudokirchneriella subcapitataEC501.05 ± 0.05 mg a.i. L−1 (Verosil® formulation) researchgate.netconicet.gov.arnih.gov
Anabaena flos-aquaeEC50 (72h)21.5 mg/L (static)
Scenedesmus vacuolatusEC50> 100 mg/L (pure compound)

Genotoxic Potential in Higher Plants

This compound has demonstrated genotoxic potential in various higher plant species. In Allium cepa (onion), significant increases in chromosomal aberrations, including bridges, chromosome fragments, and vagrants, were observed at concentrations ranging from 0.01 to 1 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. Furthermore, the frequency of micronuclei showed significant differences compared to controls at concentrations between 0.001 and 0.1 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. A high mitotic index (93.8 ± 5.8) at 100 mg a.i. L−1 indicated cytotoxicity in A. cepa, suggesting clastogenic and aneugenic mitotic damage researchgate.netconicet.gov.arnih.gov.

Studies on Lactuca sativa (lettuce) revealed that concentrations above 10 mg a.i. L−1 inhibited root elongation, with a relative growth index (RGI) between 0.28 ± 0.01 and 0.66 ± 0.10 researchgate.netconicet.gov.arnih.gov. In Triticum durum (durum wheat) and Vicia faba (bean), imazethapyr induced cytotoxicity and various chromosomal anomalies in root meristematic cells, such as spindle disturbances, c-metaphases, chromatin bridges, micronuclei, sticky, lagging, and scattered chromosomes researchgate.net. A significant reduction in the mitotic index and a range of chromosomal abnormalities were also observed in Vicia faba scialert.net. These findings collectively indicate that imazethapyr formulations pose an environmental risk to non-target plants by inducing mitotic damage researchgate.netconicet.gov.arnih.gov. In contrast, no genotoxic effect was observed in the Salmonella typhimurium (Ames test) at 100 mg a.i. L−1, with or without metabolic activation researchgate.netconicet.gov.arnih.gov.

Influence of Formulation Adjuvants on Non-Target Toxicity

The toxicity of this compound to non-target organisms can be significantly influenced by the presence of formulation adjuvants. While imazethapyr can be applied as a pure compound, it is often co-formulated with other components, such as surfactants, which can heighten its toxic effects conicet.gov.ar. For instance, the surfactant nonylphenol ethoxylate, when formulated with imazethapyr, has been identified as a highly toxic compound to invertebrates conicet.gov.ar.

Commercial formulations, such as Verosil®, have been observed to be highly toxic to non-target green algae like Pseudokirchneriella subcapitata, with an EC50 of 1.05 ± 0.05 mg a.i. L−1 researchgate.netconicet.gov.arnih.gov. These formulations can induce morphological and ultrastructural damage in algae, including Scenedesmus vacuolatus, primarily due to the presence of adjuvants . Although ammonium sulfate (B86663) can enhance the foliar absorption and phytotoxicity of imazethapyr in target plants, commercial adjuvants within formulations can lead to adverse effects on non-target organisms .

Conversely, some assessments, such as those by the U.S. EPA, have indicated that animal testing with certain formulated products (e.g., 2ASU) for invertebrates and freshwater fish did not show enhanced toxicity compared to the active ingredient alone, despite the lower tested concentrations regulations.gov. However, the broader literature suggests that adjuvants can contribute to the induction of genotoxic effects when combined with herbicides researchgate.net.

Herbicide Resistance Evolution and Management Strategies

Characterization of Imazethapyr (B50286) Ammonium (B1175870) Resistance in Weed Populations

The characterization of resistance involves identifying affected weed species and quantifying the level of resistance.

Globally, numerous weed species have developed resistance to acetolactate synthase (ALS) inhibitors, with 44 species specifically confirmed as resistant to imazethapyr as of March 2023. isws.org.in This resistance is not confined to a single geographic area but is a widespread issue.

Documented cases include a variety of troublesome weeds across different continents. In China, a population of common lambsquarters (Chenopodium album) was confirmed to be resistant to imazethapyr. cambridge.org Similarly, in Ontario, Canada, populations of redroot pigweed (Amaranthus retroflexus) and Powell amaranth (B1665344) (Amaranthus powellii) have demonstrated resistance. weedscience.org In the United States, resistance has been reported in shattercane (Sorghum bicolor) and weedy rice (Oryza sativa var. sylvatica) accessions from Arkansas. nih.govweedscience.org South America also faces this challenge, with confirmed resistance in barnyardgrass (Echinochloa crus-galli) in Brazil and greater beggarticks (Bidens subalternans) in Paraguay. scielo.brresearchgate.netcambridge.org Palmer amaranth (Amaranthus palmeri), a particularly problematic weed, has also evolved resistance to imazethapyr in both the United States and China. researchgate.netbioone.org

Table 1: Documented Cases of Imazethapyr Ammonium Resistance

Weed SpeciesScientific NameLocation of Reported ResistanceCitation
Common LambsquartersChenopodium albumChina cambridge.org
Redroot PigweedAmaranthus retroflexusOntario, Canada weedscience.org
Powell AmaranthAmaranthus powelliiOntario, Canada weedscience.org
ShattercaneSorghum bicolorUnited States nih.gov
BarnyardgrassEchinochloa crus-galliSouthern Brazil cambridge.orgembrapa.br
Red RiceOryza sativa var. sylvaticaArkansas, USA weedscience.org
Greater BeggarticksBidens subalternansParaguay scielo.brresearchgate.net
Palmer AmaranthAmaranthus palmeriChina, United States researchgate.netbioone.org

Dose-Response Analysis and Resistance Factor Determination

Dose-response assays are critical for quantifying the level of resistance in a weed population. These studies compare the herbicide dose required to achieve 50% growth reduction (GR₅₀) or 50% lethality (LD₅₀) in resistant (R) populations versus susceptible (S) populations. The resulting resistance factor (RF) or resistance index (RI) indicates the fold-increase in herbicide tolerance.

Studies have revealed high levels of resistance across various species. For instance, a resistant population of greater beggarticks in Paraguay showed RF values of 59 and 58 in consecutive years based on survival rates. scielo.brresearchgate.net An exceptionally high resistance level was found in a Palmer amaranth population from China, with an RF of 292.5. researchgate.net In common lambsquarters, the resistant biotype was 20-fold more resistant to imazethapyr than the susceptible biotype. cambridge.org For redroot pigweed, the resistance level was determined to be greater than 10-fold. weedscience.org

Table 2: Resistance Factor (RF) of Various Weed Species to this compound

Weed SpeciesScientific NameResistance Factor (RF)Basis of CalculationLocation/YearCitation
Greater BeggarticksBidens subalternans59Survival (LD₅₀)Paraguay, 2018 scielo.brresearchgate.net
Greater BeggarticksBidens subalternans58Survival (LD₅₀)Paraguay, 2019 scielo.brresearchgate.net
Palmer AmaranthAmaranthus palmeri292.5GR₅₀China researchgate.net
Common LambsquartersChenopodium album20GR₅₀China cambridge.org
Redroot PigweedAmaranthus retroflexus>10Not SpecifiedOntario, Canada weedscience.org
BarnyardgrassEchinochloa crus-galli15.9GR₅₀Brazil awsjournal.org

Mechanisms of Herbicide Resistance to this compound

The primary mechanism of resistance to imazethapyr and other ALS inhibitors is target-site resistance (TSR), although non-target-site resistance (NTSR), such as enhanced metabolism, also occurs. cambridge.orgnih.gov TSR involves genetic modifications that alter the herbicide's target enzyme, acetolactate synthase. nih.govresearchgate.net

Target-site resistance is the most common mechanism endowing resistance to ALS inhibitors. cambridge.org It arises from mutations in the gene encoding the ALS enzyme, which prevent the herbicide from binding effectively, thus allowing the enzyme to function and the plant to survive. nih.govgrowiwm.org

Resistance to imazethapyr is predominantly conferred by single nucleotide polymorphisms (SNPs) in the ALS gene. nih.govnih.gov An SNP is a change in a single DNA base—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or thymine (B56734) (T). This seemingly minor alteration can lead to a significant change in the protein's structure by causing an amino acid substitution. cambridge.org For example, a study on resistant common lambsquarters identified a point mutation where guanine was replaced by adenine (GCA to ACA) in the ALS gene. cambridge.org This SNP was directly responsible for the observed resistance. Similarly, various SNPs have been identified in the ALS genes of resistant redroot pigweed, shattercane, and barnyardgrass populations. weedscience.orgnih.govembrapa.br

The SNPs in the ALS gene result in specific amino acid substitutions at key positions within the enzyme. While mutations have been identified at several positions (including Pro-197, Asp-376, and Ser-653), substitutions at Ala-122, Ala-205, and Trp-574 are frequently associated with high levels of resistance to imidazolinone herbicides like imazethapyr. cambridge.orgscielo.brfrontiersin.org

Alanine-122 (Ala-122): A substitution at this position, often from alanine (B10760859) to threonine (Ala-122-Thr), is commonly linked to imidazolinone resistance. cambridge.orgfrontiersin.org This specific mutation has been confirmed in resistant populations of common lambsquarters, redroot pigweed, and barnyardgrass. cambridge.orgweedscience.orgembrapa.br

Alanine-205 (Ala-205): Mutations at this position, such as a change from alanine to valine (Ala-205-Val), have been identified in resistant redroot pigweed. weedscience.org An alanine to asparagine (Ala-205-Asn) substitution has been found in barnyardgrass. embrapa.br These changes confer resistance to imazethapyr. nih.govfrontiersin.org

Tryptophan-574 (Trp-574): A substitution of tryptophan for leucine (B10760876) (Trp-574-Leu) at this position is known to provide broad cross-resistance to multiple classes of ALS-inhibiting herbicides, including imazethapyr. cambridge.orgfrontiersin.org This mutation has been detected in resistant populations of redroot pigweed, shattercane, barnyardgrass, and Palmer amaranth. weedscience.orgnih.govresearchgate.netembrapa.br

Table 3: Common Amino Acid Substitutions in the ALS Enzyme Conferring Imazethapyr Resistance

Amino Acid PositionOriginal Amino AcidSubstituted Amino AcidWeed Species Exhibiting SubstitutionCitation
122Alanine (Ala)Threonine (Thr)Chenopodium album, Amaranthus retroflexus, Echinochloa crus-galli cambridge.orgweedscience.orgembrapa.br
205Alanine (Ala)Valine (Val)Amaranthus retroflexus weedscience.org
205Alanine (Ala)Asparagine (Asn)Echinochloa crus-galli embrapa.br
574Tryptophan (Trp)Leucine (Leu)Amaranthus retroflexus, Sorghum bicolor, Echinochloa crus-galli, Amaranthus palmeri weedscience.orgnih.govresearchgate.netembrapa.br
653Serine (Ser)Aspartic Acid (Asp)Amaranthus palmeri researchgate.net
654Glycine (B1666218) (Gly)Glutamic Acid (Glu)Oryza sativa var. sylvatica weedscience.org

Single Nucleotide Polymorphisms (SNPs) in ALS Gene

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching its target site. nih.govcambridge.org These mechanisms are a significant factor in the development of resistance to this compound.

Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Monooxygenases)

One of the primary NTSR mechanisms is the enhanced metabolism of the herbicide by the weed. nih.govscielo.br Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that play a key role in the detoxification of foreign compounds, including herbicides. scielo.brresearchgate.net In resistant weeds, elevated levels or more efficient versions of these enzymes can rapidly break down imazethapyr into non-toxic or less toxic metabolites before it can reach the ALS enzyme. scielo.brfrontiersin.org

Research has demonstrated the role of CYP450s in imazethapyr resistance in various weed species. For instance, studies on barnyardgrass (Echinochloa crus-galli) have shown that the application of CYP450 inhibitors, such as malathion (B1675926) and piperonyl butoxide (PBO), can reverse resistance to imazethapyr by preventing its degradation. scielo.brawsjournal.org Conversely, the application of inducers of CYP450 enzymes can increase tolerance to the herbicide. scielo.br This enhanced metabolism is a significant concern as it can confer cross-resistance to other herbicides with different modes of action. frontiersin.org

Table 1: Effect of Cytochrome P450 Inhibitors on Imazethapyr Resistance in Barnyardgrass

Treatment Resistance Factor (RF)
Imazethapyr alone 15.92
Imazethapyr + Malathion 3.44
Imazethapyr + Piperonyl Butoxide (PBO) 4.99

Data sourced from studies on imazethapyr-resistant barnyardgrass, demonstrating the reduction in the resistance factor upon application of CYP450 inhibitors. scielo.brawsjournal.org

Reduced Herbicide Translocation within Plants

Another documented NTSR mechanism is the reduced translocation of the herbicide within the plant. mdpi.comcaws.org.nz In susceptible plants, imazethapyr is absorbed by the roots and foliage and then transported via the plant's vascular system (phloem) to the growing points where the ALS enzyme is most active. nih.gov However, some resistant weed biotypes have evolved the ability to limit this movement.

Studies using radiolabeled 14C-imazethapyr have shown that in resistant smooth pigweed (Amaranthus hybridus), a smaller proportion of the absorbed herbicide is translocated from the treated leaves to other parts of the plant compared to susceptible biotypes. mdpi.com This sequestration of the herbicide, often in the vacuole of the cells in the treated leaf, effectively reduces the concentration of imazethapyr at the target site, allowing the weed to survive. mdpi.com This mechanism has also been implicated in resistance to other herbicides like glyphosate (B1671968). mdpi.comcaws.org.nz

Evolution of Resistance under Herbicide Selection Pressure

The evolution of herbicide resistance is a classic example of natural selection, where the application of a herbicide creates a strong selection pressure that favors the survival and reproduction of individuals with resistance traits.

Impact of Continuous Application of Same Mode-of-Action Herbicides

The repeated and continuous use of herbicides with the same mode of action, such as imazethapyr and other ALS inhibitors, is a major driver of resistance evolution. nih.govresearchgate.net This practice eliminates susceptible individuals from the weed population, allowing the rare, naturally occurring resistant individuals to survive, reproduce, and pass on their resistance genes. Over several generations, the frequency of resistant individuals in the population increases, eventually leading to a field-level failure of the herbicide. nih.gov

Modeling studies have predicted that under a continuous program of ALS inhibitor-only applications, resistance in barnyardgrass could evolve within four years. bioone.org The lack of diversity in herbicide modes of action is a critical factor accelerating this process. researchgate.net

Role of Low Herbicide Dosages in Resistance Development

The use of lower-than-recommended herbicide dosages can also contribute to the rapid evolution of resistance. researchgate.netuwa.edu.au While it might seem counterintuitive, low doses may not be lethal to a broader range of weed genotypes, including those with minor resistance traits. researchgate.net This allows for the survival of a larger number of individuals that can then cross-pollinate and accumulate multiple resistance genes over time. researchgate.netuwa.edu.au Field-level studies have shown that repeated application of low herbicide rates can lead to the rapid evolution of resistance in weed populations. researchgate.net Conversely, some research suggests that reduced dosages, when used as part of an integrated weed management strategy, could potentially delay resistance development, but this approach is complex and not widely recommended due to the risk of selecting for resistance. researchgate.net

Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides

A significant consequence of resistance to imazethapyr is the high likelihood of cross-resistance to other herbicides that also inhibit the ALS enzyme. scielo.brbioone.org The ALS enzyme is the target for several different chemical families of herbicides, including sulfonylureas (SU), triazolopyrimidines (TP), pyrimidinyl-thio-benzoates (PTB), and sulfonylaminocarbonyl-triazolinones (SCT). bioone.org

The specific pattern of cross-resistance often depends on the underlying resistance mechanism. scielo.br For instance, a mutation at the Trp-574 position in the ALS gene has been shown to confer broad cross-resistance to multiple classes of ALS inhibitors, including imidazolinones like imazethapyr. bioone.orgscielo.br Studies on greater beggarticks (Bidens spp.) have identified different cross-resistance patterns, with some populations resistant to imazethapyr and chlorimuron (B1205186) (an SU), while others are resistant to imazethapyr, chlorimuron, and diclosulam (B129774) (a TP). scielo.br This makes the management of such resistant populations particularly challenging, as simply rotating to another ALS-inhibiting herbicide may not be an effective strategy. nih.gov

Table 2: Cross-Resistance Patterns in Greater Beggarticks (Bidens spp.) to ALS-Inhibiting Herbicides

Resistance Pattern Imazethapyr (IMI) Chlorimuron (SU) Diclosulam (TP)
R1 Resistant Resistant Susceptible
R2 Resistant Resistant Resistant
R3 Resistant Susceptible Susceptible

Data adapted from research on cross-resistance in *Bidens spp. scielo.br*

Table 3: Chemical Compounds Mentioned

Compound Name Class/Type
This compound Imidazolinone Herbicide
Malathion Organophosphate Insecticide / CYP450 Inhibitor
Piperonyl butoxide (PBO) Synergist / CYP450 Inhibitor
Glyphosate Herbicide
Chlorimuron Sulfonylurea Herbicide
Diclosulam Triazolopyrimidine Herbicide
Nicosulfuron Sulfonylurea Herbicide
Thifensulfuron Sulfonylurea Herbicide
Tembotrione HPPD-inhibiting Herbicide
Atrazine Triazine Herbicide
2,4-D Auxin Herbicide
Mesotrione HPPD-inhibiting Herbicide
Fomesafen PPO-inhibiting Herbicide
Bispyribac-sodium Pyrimidinyl-thio-benzoate Herbicide
Flucarbazone Sulfonylaminocarbonyl-triazolinone Herbicide
Flumetsulam Triazolopyrimidine Herbicide
Penoxsulam Triazolopyrimidine Herbicide
Imazamox (B1671737) Imidazolinone Herbicide
Fenoxaprop ACCase-inhibiting Herbicide
Cyhalofop ACCase-inhibiting Herbicide
Propanil Herbicide
Quinclorac Herbicide
Clomazone Herbicide
Tribenuron Sulfonylurea Herbicide
Florasulam Triazolopyrimidine Herbicide
Clethodim ACCase-inhibiting Herbicide
Sethoxydim ACCase-inhibiting Herbicide
Pinoxaden ACCase-inhibiting Herbicide
Pyroxsulam Triazolopyrimidine Herbicide
Pyrithiobac sodium Pyrimidinyl-thio-benzoate Herbicide
Isoproturon Phenylurea Herbicide
Lactofen PPO-inhibiting Herbicide
Bentazon Photosystem II-inhibiting Herbicide
Metribuzin Triazine Herbicide
S-metolachlor Chloroacetamide Herbicide

Multiple Resistance to this compound and Other Herbicide Classes (e.g., Glyphosate)

The emergence of weed biotypes with resistance to multiple herbicides, including the acetolactate synthase (ALS) inhibitor imazethapyr and the EPSP synthase inhibitor glyphosate, is a growing concern worldwide. This phenomenon severely limits chemical weed control options for farmers. Multiple resistance can arise from the accumulation of different resistance mechanisms in a single plant or population, or through a single mechanism that confers resistance to several herbicides.

Research has identified several weed species exhibiting multiple resistance to imazethapyr and glyphosate. For instance, populations of Palmer amaranth (Amaranthus palmeri) in Brazil, South Africa, and the United States have been confirmed with resistance to both ALS inhibitors (like imazethapyr) and glyphosate. weedscience.orgbioone.orgresearchgate.netweedscience.org Similarly, a population of greater beggarticks (Bidens subalternans) in Paraguay was identified as having multiple resistance to both glyphosate and imazethapyr, representing the first such case for this species globally. scielo.brresearchgate.net In Brazil, smooth pigweed (Amaranthus hybridus) has also developed multiple resistance to these two herbicide classes. mdpi.com

The mechanisms conferring this multiple resistance are complex. They can involve target-site resistance (TSR), where mutations in the target enzyme (ALS for imazethapyr, EPSPS for glyphosate) prevent the herbicide from binding effectively. scielo.brcambridge.org For example, amplification of the EPSPS gene is a known mechanism for glyphosate resistance in Amaranthus palmeri. frontiersin.org Non-target-site resistance (NTSR) mechanisms are also prevalent and include reduced herbicide absorption or translocation and enhanced herbicide metabolism, often mediated by enzyme families like cytochrome P450 monooxygenases. mdpi.comscielo.brnih.gov Studies on Amaranthus hybridus have shown that reduced translocation contributes to resistance to both imazethapyr and glyphosate. mdpi.com

Table 1: Documented Cases of Multiple Herbicide Resistance to Imazethapyr and Glyphosate

Weed SpeciesCommon NameCountry/RegionYear of First ReportOther Resisted Herbicides/Classes
Amaranthus palmeriPalmer AmaranthBrazil2016Chlorimuron-ethyl, Cloransulam-methyl weedscience.org
Amaranthus palmeriPalmer AmaranthUSA (Iowa)2022Atrazine, Mesotrione weedscience.org
Amaranthus palmeriPalmer AmaranthUSA (Wisconsin)-Atrazine bioone.orgresearchgate.net
Amaranthus palmeriPalmer AmaranthSouth Africa2018Chlorimuron-ethyl weedscience.org
Amaranthus hybridusSmooth PigweedBrazil2018Chlorimuron mdpi.com
Bidens subalternansGreater BeggarticksParaguay2018/2019- scielo.brresearchgate.net

Academic Approaches to Resistance Management

To combat the spread of herbicide resistance, researchers are focusing on diverse and integrated strategies that go beyond simple chemical applications.

Integrated Weed Management Strategies for Resistant Biotypes

Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weed populations sustainably and reduce the selection pressure for herbicide resistance. isws.org.inpnwhandbooks.org For biotypes resistant to imazethapyr, IWM strategies are crucial.

Key IWM practices include:

Crop Rotation: Alternating crops disrupts weed life cycles and allows for the rotation of herbicides with different sites of action. pnwhandbooks.orgmdpi.com For example, rotating from a soybean crop, where ALS inhibitors are common, to a different crop like corn allows for the use of alternative herbicide groups.

Cover Crops: Planting cover crops such as cereal rye or hairy vetch can suppress weed growth through competition for resources and, in some cases, allelopathy. mdpi.comgrowiwm.orgsare.org However, care must be taken as some herbicide residues, including imazethapyr, can negatively affect the establishment of certain cover crop species. cdnsciencepub.comumn.edu

Tillage and Mechanical Control: Mechanical methods like cultivation can control weed escapes that may be resistant. pnwhandbooks.org

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank-mixtures of effective herbicides are fundamental to delaying resistance. mdpi.comcroplife.org.au It is critical to use multiple effective modes of action on the target weed population. croplife.org.au

Table 2: Integrated Weed Management (IWM) Strategies for Herbicide-Resistant Weeds

IWM StrategyPrinciple of ActionRelevance to Imazethapyr Resistance
Crop RotationDisrupts weed cycles; enables herbicide rotation. pnwhandbooks.orgAllows for use of non-ALS inhibitor herbicides in different crops.
Cover CroppingSuppresses weeds through competition and allelopathy. mdpi.comReduces weed seed bank and reliance on chemical control.
Mechanical WeedingPhysically removes or destroys weeds, including resistant escapes. pnwhandbooks.orgControls resistant individuals that survive herbicide application.
Herbicide Rotation/MixturesReduces selection pressure from a single mode of action. croplife.org.auPrevents or delays the evolution of further resistance to ALS inhibitors.

Molecular Diagnostics for Resistance Detection

Rapid and accurate detection of herbicide resistance is essential for timely management decisions. Academic research has led to the development of molecular diagnostic tools that can identify resistance-conferring mutations in weed populations before control failures become widespread in the field. researchgate.net

These techniques primarily focus on identifying single nucleotide polymorphisms (SNPs) in the genes that code for herbicide target enzymes. For imazethapyr, the target is the ALS enzyme. Several point mutations in the ALS gene are known to confer resistance. cambridge.orgresearchgate.net For example, substitutions at amino acid positions like Ala-122, Pro-197, Asp-376, and Trp-574 can result in an enzyme that is less sensitive to ALS-inhibiting herbicides. nih.govmdpi.comcambridge.org

Common molecular methods include:

Polymerase Chain Reaction (PCR): PCR-based methods, including quantitative PCR (qPCR) and derived cleaved amplified polymorphic sequences (dCAPS), can be designed to specifically detect known resistance mutations. nih.govscirp.orgnih.gov

Gene Sequencing: Direct sequencing of the target gene (ALS in this case) provides the most detailed information, allowing for the identification of known and potentially novel resistance mutations. cambridge.orgscirp.orgweedscience.org

Quick Tests: Soilless assays like the "Resistance In-Season Quick" (RISQ) test can provide rapid diagnosis of resistance to ALS inhibitors by observing plantlet growth in a herbicide-treated medium. researchgate.net

Table 3: Molecular Diagnostic Methods for Detecting ALS-Inhibitor Resistance

Diagnostic MethodTargetPrincipleExample Application
PCR-dCAPSSpecific point mutations (SNPs) in the target gene. nih.govUses restriction enzymes to differentiate between wild-type and mutant DNA sequences after PCR amplification.Detecting Pro-106 mutation for glyphosate resistance in Lolium perenne. nih.gov
Gene SequencingFull or partial sequence of the target gene (e.g., ALS). weedscience.orgIdentifies any nucleotide changes, including known and novel mutations conferring resistance.Identified Ala-122-Thr substitution causing imazethapyr resistance in Chenopodium album. cambridge.org
Quantitative PCR (qPCR)Gene amplification or specific alleles. scirp.orgMeasures the amount of a specific DNA sequence in real-time. Can detect gene copy number variation (e.g., for glyphosate resistance).Used to detect EPSPS gene amplification in Amaranthus palmeri. frontiersin.orgscirp.org
RISQ TestPhenotypic response of seedlings. researchgate.netA rapid bioassay observing root growth in an agar (B569324) medium containing the herbicide.Detecting resistance to ALS-inhibiting herbicides in Lolium spp.. researchgate.net

Development of Resistance-Breaking Chemistries or Adjuvants

The chemical industry and academic researchers are actively seeking new solutions to overcome herbicide resistance. This includes the development of new herbicide molecules with novel sites of action and the use of adjuvants to enhance the efficacy of existing herbicides.

New Herbicide Chemistries: A significant development is the introduction of herbicides with entirely new modes of action. For example, tetflupyrolimet is a novel active ingredient classified as a Group 28 herbicide, the first new herbicide mode of action in decades. agweb.com It is designed to control grass weeds, including those resistant to ALS inhibitors and glyphosate, in rice crops. agweb.com Other new chemistries like florpyrauxifen-benzyl (an auxin mimic) and pyraclonil (B1679897) (a PPO-inhibitor) also provide new tools for managing resistant weeds in rice systems. ucanr.eduwssa.net

Adjuvants and Synergists: Adjuvants can improve the performance of herbicides, and in some cases, help overcome NTSR mechanisms. For weeds that have evolved enhanced metabolic resistance, where the plant rapidly breaks down the herbicide, certain compounds can act as synergists by inhibiting these metabolic enzymes. For example, research has shown that the insecticide malathion, an inhibitor of cytochrome P450 enzymes, can reduce the resistance factor to imazethapyr in barnyardgrass (Echinochloa crus-galli) by inhibiting its degradation. scielo.brawsjournal.org Other adjuvants, such as ammonium sulfate (B86663) (AMS) or urea (B33335) ammonium nitrate (B79036) (UAN), can enhance herbicide uptake and overcome antagonism from certain salts in the spray solution. ucanr.edundsu.edu

Table 4: Examples of Resistance-Breaking Chemistries and Adjuvants

Compound/ClassTypeMechanism of ActionTarget Weeds/Relevance
TetflupyrolimetNew Herbicide Chemistry (Group 28)Inhibits Dihydroorotate Dehydrogenase (DHODH). agweb.comEffective on herbicide-resistant barnyardgrass and other grasses in rice. agweb.com
Florpyrauxifen-benzylNew Herbicide Chemistry (Group 4)Synthetic auxin mimic. ucanr.eduwssa.netControls broadleaf weeds, sedges, and some grasses in rice, including resistant biotypes. wssa.net
MalathionAdjuvant (Synergist)Inhibits cytochrome P450 enzymes. scielo.brawsjournal.orgReverses metabolic resistance to imazethapyr in barnyardgrass. scielo.brawsjournal.org
Ammonium Sulfate (AMS)Adjuvant (Water Conditioner)Enhances herbicide uptake and overcomes salt antagonism. ucanr.eduImproves performance of many post-emergence herbicides.

Advanced Analytical Methodologies for Imazethapyr Ammonium Detection

Extraction Techniques from Complex Environmental and Biological Matrices

Effective extraction is a pivotal initial step in the analytical workflow for imazethapyr (B50286) ammonium (B1175870), serving to isolate the compound from its matrix and minimize potential interferences for subsequent analysis. Given its systemic nature, imazethapyr ammonium can be absorbed by both foliage and roots, leading to its presence in various environmental (e.g., soil, water) and biological (e.g., plant tissues) samples wikipedia.org.

Solvent Extraction Methodologies

Solvent extraction is a fundamental approach for isolating this compound. The selection of an appropriate solvent is dictated by the matrix type and the chemical properties of this compound, which is characterized as a polar compound with a dipole moment of 6.1 D wikipedia.orgamericanelements.com.

For soil matrices, alkaline solutions are frequently employed to enhance the extraction efficiency of imidazolinone herbicides, including imazethapyr, due to their strong adsorption to soil particles. A common procedure involves the use of 0.5 N sodium hydroxide (B78521) as an extraction solvent americanelements.com. This method typically entails shaking the soil sample with the alkaline solution, followed by centrifugation to separate the supernatant. The pH of the resulting extract is then usually adjusted to an acidic range (e.g., pH 1.7-2.0) using hydrochloric acid to facilitate further clean-up steps, such as precipitation or subsequent solid-phase extraction americanelements.com.

Another reported methodology for extracting structurally related imidazolinones, imazapic (B1663560) and imazapyr (B1671738), from soil and water involved a mixture of 10 µM ammonium acetate (B1210297), 0.5 M sodium hydroxide, and 0.1 M potassium chloride fishersci.at. The process includes vortex mixing, centrifugation, and filtration of the supernatant prior to instrumental analysis fishersci.at. Recovery rates for imazapic and imazapyr using 10 µM ammonium acetate extraction from spiked soil and water samples ranged from 83% to 106% fishersci.atfishersci.co.uk.

In the context of plant matrices, a solvent mixture of methanol (B129727)/water:1M HCl (60:39:1, v/v/v) has been utilized for the extraction of imazethapyr residues thermofisher.com. For herbicide formulations, ethanol (B145695) serves as an effective solvent for extracting the active substances wikipedia.orgamericanelements.com.

Table 1: Examples of Solvent Extraction Parameters for Imazethapyr and Related Imidazolinones

MatrixExtraction SolventKey StepsRecovery (%)Reference
Soil0.5 N Sodium HydroxideShake, centrifuge, decant, acidify to pH 1.7-2.0.Not explicitly stated for imazethapyr in this context, but method described for CL 263 ,222 (imazethapyr) americanelements.com. americanelements.com
Soil & Water10 µM Ammonium Acetate, 0.5 M Sodium Hydroxide, 0.1 M Potassium ChlorideVortex mix, centrifuge, filter supernatant.83-106% (for imazapic and imazapyr) fishersci.atfishersci.co.uk. fishersci.atfishersci.co.uk
Plant (Maize)Methanol/water:1M HCl (60:39:1, v/v/v)Homogenize, clean-up via solvent partitioning and SPE.Not explicitly stated for imazethapyr in this context, but method described for imazethapyr and its metabolite thermofisher.com. thermofisher.com
Herbicide FormulationsEthanolExtraction of active substances.Relative error < 5% (for imazethapyr, imazamox (B1671737), imazapyr) wikipedia.orgamericanelements.com. wikipedia.orgamericanelements.com

Solid-Phase Extraction (SPE) Utilizing Molecularly Imprinted Polymers (MIPs)

Solid-phase extraction (SPE) is a robust technique for sample clean-up and preconcentration, frequently coupled with chromatographic methods. Molecularly Imprinted Polymers (MIPs) are particularly advantageous due to their highly selective recognition sites designed to bind specific target compounds nih.govnih.gov.

A notable advancement in imazethapyr detection involves the use of imazethapyr surface MIPs, which are grafted onto chloromethylation polystyrene resin via surface-initiated atom transfer radical polymerization (SI-ATRP) nih.gov. These MIPs serve as effective SPE adsorbents, demonstrating specific recognition and high selectivity for imazethapyr nih.govmpg.de. The reported extraction recoveries of imazethapyr from real soil samples using this MIP-SPE method ranged from 91.1–97.5% nih.gov. This method exhibited good linearity within the range of 0.10–5.00 μg/mL, with a correlation coefficient of 0.9995, and a limit of detection (LOD) of 15 ng/g nih.govmpg.de.

Another MIP-based SPE method has been developed for the simultaneous preconcentration of imazapyr, imazapic, and imazethapyr in natural water and rice samples. This method utilized imazethapyr as the template molecule and 1-vinylimidazole (B27976) as the functional monomer nih.gov. The procedure involved preconcentration of a 100.0 mL sample through 200.0 mg of the MIP at pH 4.0, followed by elution with 2.0 mL of MeOH:CH2Cl2:HAc (34:62:4, v/v) nih.gov.

Conventional SPE, often employing C18 cartridges, is also utilized for imazethapyr, typically following an initial solvent extraction and pH adjustment americanelements.comherts.ac.uk. For example, after extraction with 0.5 N sodium hydroxide and subsequent acidification, imazethapyr can be adsorbed onto a C18-OH solid phase extraction cartridge americanelements.com. The compound is then eluted with 50% methanol into a strong cationic exchange (SCX) cartridge. Following elution from the SCX column with pH 6.5 phosphate (B84403) buffer, the compound is partitioned from an acidic solution into methylene (B1212753) chloride, which is then evaporated to dryness and reconstituted for subsequent HPLC analysis americanelements.com.

Table 2: Performance of SPE Methods for Imazethapyr Detection

SPE TypeMatrixLinearity RangeCorrelation Coefficient (R²)LODRecovery (%)Reference
MIP-SPESoil0.10–5.00 μg/mL0.999515 ng/g91.1–97.5% nih.govmpg.de
C18/SCX SPESoil (after solvent extraction)Not explicitly stated for this specific step, but part of a larger HPLC method.Not explicitly stated.5 ppb (validated sensitivity of overall method) americanelements.com.Not explicitly stated for SPE step, but overall method recoveries are implied as satisfactory americanelements.com. americanelements.com
C18 SPESoybean Oil (for imazamox and imazethapyr)0.01-5.0 µg/mLNot explicitly stated, but good linearity implied.0.003 µg/mL87-94% herts.ac.uk

Pore Water Extraction Techniques (In Situ and Ex Situ)

Pore water is a critical medium for understanding the transport and bioavailability of herbicides in soil. Extracting pore water enables the assessment of the "effective" soil concentrations of compounds like imazethapyr.

While detailed specific methodologies for this compound pore water extraction were not extensively provided, general principles for imidazolinone herbicides can be inferred. For instance, an alkaline method utilizing 0.5 mol L-1 ammonium acetate at pH 8.5 has been employed to effectively extract imidazolinone herbicides (IMI) strongly adsorbed to soil, which would encompass compounds present in the pore water nih.gov. This method was developed and validated for assessing very low concentrations of imidazolinone herbicides in soil nih.gov.

Generally, pore water extraction can be performed in situ (e.g., using lysimeters or diffusion samplers) or ex situ (e.g., through centrifugation or displacement from soil cores). A key consideration for highly adsorbed compounds, such as some imidazolinones, is ensuring comprehensive recovery from the soil matrix into the pore water phase or during the extraction process. The pH of the extraction solution is a crucial factor, as imidazolinones like imazapyr and imazapic possess pKa values around 3.6-3.9, indicating their predominant anionic form at pH values exceeding 6.0 nih.gov. This anionic form generally exhibits increased mobility in soil solution.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the effective separation of this compound from matrix interferences and its subsequent accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound, valued for its sensitivity, accuracy, and capacity to resolve complex mixtures. HPLC systems are commonly equipped with UV detectors americanelements.comfishersci.atherts.ac.uksanghvichemicals.co.in.

For the determination of imazethapyr residues in soil, an HPLC method has been developed involving initial extraction and SPE clean-up, followed by HPLC measurement americanelements.com. This method demonstrated a validated sensitivity of 5 ppb americanelements.com. Typical HPLC operation for this analysis involves isocratic elution at a flow rate of 1.5 to 2.0 mL/minute, with the UV detector set at 254 nanometers americanelements.com. The mobile phase can be composed of acetonitrile (B52724), formic acid, and high purity water americanelements.com. For the analysis of imazethapyr technical, a C18 reversed-phase column with an acetonitrile-phosphoric acid (pH 2.2) mobile phase has been reported chemicalbook.com.

A study focusing on imazamox and imazethapyr residues in soybean oil utilized HPLC-UV with a reversed-phase C18 analytical column (250 mm x 4.6 mm, 5 µm particle size) maintained at 30°C herts.ac.uk. This method exhibited good linearity in the range of 0.01-5.0 µg/mL, with average recoveries ranging from 87-94% and relative standard deviations below 3% herts.ac.uk. The limit of detection (LOD) for this method was 0.003 µg/mL, and the limit of quantification (LOQ) was 0.01 µg/mL herts.ac.uk.

The integration of HPLC with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) provides superior selectivity and sensitivity for this compound detection. While direct mentions of this compound with LC-MS were less frequent in the provided information, related imidazolinones like imazapyr and imazapic have been successfully analyzed using HPLC-UV with LC-MS verification fishersci.at. LC-MS (ToF) mass spectrum analyses of imazapyr and imazapic yielded m/z values of 262.12 and 276.13, respectively, with retention times of 2.39 min and 3.06 min fishersci.at.

Enantiomeric separation of imazethapyr has also been achieved using HPLC with specialized chiral columns. For instance, a Chiralcel OJ column with a mobile phase of Hex/EtOH/HAc (75/25/0.5 by volume) has been employed cenmed.com. Additionally, enantiomers of imazethapyr, imazaquin, and imazamox have been separated on a Chiralcel OD-R column using a 50 mM phosphate buffer-MeCN mobile phase cenmed.com.

Table 3: HPLC Parameters and Performance for Imazethapyr Detection

MatrixColumn TypeMobile PhaseDetectorLinearity RangeLODRecovery (%)Reference
SoilC18-OH / SCX (after SPE cleanup)Acetonitrile, formic acid, high purity water (details vary)UV (254 nm)Not explicitly stated for linearity, but validated sensitivity.5 ppbNot explicitly stated for recovery, but method considered sensitive americanelements.com. americanelements.com
Soybean OilReversed-phase C18 (250 mm x 4.6 mm, 5 µm)Not explicitly stated, but common for C18.UV0.01-5.0 µg/mL0.003 µg/mL87-94% herts.ac.uk
Herbicide TechnicalC18 reversed-phase (150-mm x 4.6-mm, 3-microns)Acetonitrile-phosphoric acid (pH 2.2)UV (220 nm)Not explicitly stated.10 ng (for imazamox) chemicalbook.com.82.2-99.5% (for imazamox in soil) chemicalbook.com. chemicalbook.com
Chiral SeparationChiralcel OJHex/EtOH/HAc (75/25/0.5 by volume)Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated. cenmed.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) offers a rapid and cost-effective method for both qualitative and, to some extent, quantitative analysis of this compound, particularly in herbicide formulations.

TLC has been successfully applied for the analytical determination of imazethapyr, imazamox, and imazapyr in herbicide preparative forms wikipedia.orgamericanelements.com. These compounds are characterized by their polarity, with dipole moments ranging from 6.1 D to 6.8 D wikipedia.orgamericanelements.com. The extraction of active substances for TLC is typically performed using ethanol wikipedia.orgamericanelements.com.

For qualitative analysis, a thin layer of adsorbent silica (B1680970) gel is commonly used with a mobile phase comprising a mixture of ethanol and acetic acid in a 4:1.5 ratio wikipedia.orgamericanelements.com. Compounds are detected at a wavelength of 254 nm and by employing a developing reagent such as silver ammonia (B1221849) wikipedia.orgamericanelements.com. The calibration curve, representing the dependence of the chromatographic zone area on the compound's amount, exhibits linearity in the detection range of 0.30–1.30 μg wikipedia.orgamericanelements.com. Regression equations have been established for quantification; for imazethapyr, the equation S = 12.345 C + 0.7778 (where S is the area of the chromatographic zone and C is the amount of active substance) with an R² of 0.99 has been reported wikipedia.orgamericanelements.com. The relative error of this TLC method is stated to be less than 5% wikipedia.orgamericanelements.com.

TLC has also found utility in metabolism studies for analyzing imazethapyr and its degradates in organic phases following extraction from soil thermofisher.com.

Table 4: TLC Parameters and Performance for Imazethapyr Detection

MatrixAdsorbentMobile PhaseDetectionLinearity RangeRelative ErrorReference
Herbicide FormulationsSilica gelEthanol:Acetic acid (4:1.5)UV (254 nm), Silver ammonia reagent0.30–1.30 μg0.99 (for imazethapyr)< 5% wikipedia.orgamericanelements.com
Soil Extracts (for degradates)Not explicitly stated.Not explicitly stated.Not explicitly stated, but used in conjunction with LSC and GC/MS.Not explicitly stated.Not explicitly stated.Not explicitly stated. thermofisher.com

Coupling with Mass Spectrometry (MS) for Enhanced Detection and Identification

Mass spectrometry (MS) plays a pivotal role in the detection and identification of this compound due to its high sensitivity, selectivity, and ability to provide structural information. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for analyzing imazethapyr and related imidazolinone herbicides in complex samples such as soil, water, and agricultural commodities. nih.govresearchgate.netresearchgate.netresearchgate.net This coupling allows for the separation of the analyte from matrix interferences before highly sensitive detection by MS.

For instance, a method developed for imazethapyr and imazapic residues in soil utilized ultrasonic-assisted extraction followed by LC-MS/MS, achieving linearity with correlation coefficients greater than 0.99. nih.gov Another study applied LC-MS/MS for the simultaneous determination of various pesticides, including imazethapyr, in soil samples, highlighting its suitability for polar compounds like imazethapyr due to efficient ionization under electrospray ionization positive mode (ESI+) conditions. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the residue analysis of imazethapyr in matrices like sunflower plants and soil. researchgate.net In GC-MS, specific retention times and fragment ions are used for identification and quantification. For imazethapyr, a retention time of 24.331 minutes was reported with a target ion of m/z 275 and fragment ions at m/z 243 and 205. researchgate.net For LC-MS, imazethapyr has been detected with an [M+H]+ ion at m/z 290.1499, with characteristic fragment ions at m/z 245.1283 and 177.0658. thermofisher.com

Spectrometric Detection Methods

Spectrometric methods offer diverse approaches for the detection and quantification of this compound, ranging from conventional UV-Vis spectroscopy to specialized radiotracer studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection of imazethapyr, often integrated with high-performance liquid chromatography (HPLC). HPLC-UV systems commonly employ a detector wavelength of 254 nm for imazethapyr analysis. derpharmachemica.comnih.govfao.org This method has been applied to determine imazethapyr residues in various matrices, including soybean oil. derpharmachemica.com

Beyond chromatographic coupling, direct spectrophotometric methods have been developed. One such method involves the reaction of the imidazolinone group's amino function in imazethapyr with copper(I) perchlorate, carbon disulfide, and pyridine, forming a yellowish complex with a maximum absorbance (λmax) at 375 nm. chesci.com This spectrophotometric method adheres to Beer's law within a concentration range of 5.8-57.9 µg/mL. chesci.com The molar absorptivity (ε) for this method was determined to be 3.4×10^3 L mol^-1 cm^-1, and Sandell's sensitivity was 0.0850 µg cm^-2 at 375 nm. chesci.com Thin-layer chromatography (TLC) also utilizes UV detection at 254 nm for qualitative determination of imazethapyr. ipp.gov.ua

Liquid Scintillation Spectrometry (LSS) for Radiotracer Studies

Liquid Scintillation Spectrometry (LSS), or Liquid Scintillation Counting (LSC), is a highly sensitive method primarily used for quantifying the radioactivity of low-energy radioisotopes, such as carbon-14 (B1195169) (14C), which is often used in radiotracer studies of imazethapyr. fao.orgrevvity.comnih.gov In studies investigating the metabolism and environmental fate of imazethapyr, 14C-labeled this compound is applied to samples. fao.org The total radioactive residue (TRR) in homogenized plant and soil samples is determined by combusting aliquots to 14CO2, which is then trapped and analyzed by LSC. fao.org

The principle of LSC involves the energy released from radioactive decay exciting aromatic solvent molecules within a scintillation cocktail. revvity.comnih.govpsu.edu This energy is then transferred to scintillator molecules (fluors), which produce light pulses as their electrons decay from excited states to the ground state. revvity.comnih.govpsu.edu These light pulses are detected by photomultiplier tubes in the liquid scintillation counter, with the amplitude of each pulse being proportional to the decay energy. nih.gov LSC is particularly valuable for its ability to detect very low metabolic rates and distinguish them from background noise, offering significant sensitivity advantages over other techniques for measuring turnover rates. nih.gov

Validation of Analytical Methods

The validation of analytical methods for this compound is critical to ensure their reliability, accuracy, and suitability for their intended purpose. Key validation parameters include linearity, limits of detection and quantification, recovery rates, and reproducibility.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity assesses the proportional relationship between the analyte concentration and the analytical response. For imazethapyr, analytical methods consistently demonstrate good linearity, often with correlation coefficients (R²) exceeding 0.99. nih.govresearchgate.netresearchgate.netderpharmachemica.comipp.gov.uaukm.myscispace.com For instance, HPLC coupled with surface molecularly imprinted polymers (MIPs) showed a correlation coefficient of 0.9995 in the range of 0.10–5.00 µg/mL. scispace.com Similarly, LC-MS/MS methods for imazethapyr in soil have shown linearity in ranges such as 0.25-5 ng/mL with R² > 0.99. nih.gov Thin-layer chromatography (TLC) also exhibits a linear detection range of 0.30–1.30 µg for imazethapyr. ipp.gov.ua

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These values vary depending on the analytical technique and matrix.

Table 1: Reported LOD and LOQ Values for this compound Analytical Methods

MethodMatrixLODLOQReference
HPLC-UVSoybean oil0.003 µg/mL0.01 µg/mL derpharmachemica.com
HPLC-UVVarious crops-0.05 mg/kg fao.org
LC-MS/MSWater0.0084 µg/L- nih.gov
LC-MS/MSSoil & Water0.25-0.46 mg/L0.74-1.37 mg/L ukm.my
LC-MS/MSSoil-0.2 µg/Kg nih.gov
LC-MS/MSSoil0.12-0.6 µg/kg- researchgate.net
HPLC-MIPSoil15 ng/g- scispace.com
GC-MSPesticide Std0.01 µg/L0.03 µg/L researchgate.net

Recovery Rates and Reproducibility

Recovery rates assess the accuracy of a method by determining the percentage of analyte recovered from a spiked sample. Reproducibility, often expressed as relative standard deviation (RSD), indicates the precision of the method under different conditions or over time.

Table 2: Reported Recovery Rates and Reproducibility for this compound Analytical Methods

MethodMatrixSpiking Level (if specified)Average Recovery (%)Reproducibility (RSD%)Reference
HPLC-UVSoybean oil0.01 and 0.1 µg/mL89-94< 3 derpharmachemica.com
LC-MS/MSSoil & Water1-10 mg/L83-106≤ 9 ukm.my
LC-MS/MSSoil-70-120- nih.gov
LC-MS/MSAgricultural commoditiesLOQ, 10LOQ, 50LOQ72.1-108.0< 10 researchgate.net
LC-MS/MSSoil2-100 µg/kg72.5-119.3< 18.2 researchgate.net
HPLC-MIPSoil-91.1-97.5- scispace.com
GC-NPDPea samples-Acceptable rangeSufficiently low fao.org
GC-MSSunflower & Soil-92-932.2 researchgate.net
LC-MS/MS (SCE)Soil-63-993-8 researchgate.net

These validation parameters underscore the robustness and reliability of the analytical methods used for this compound, ensuring accurate and precise quantification in diverse matrices.

Storage Stability of Analyzed Samples

The integrity of analytical samples containing this compound is crucial for accurate and reliable quantification of residues. Research into the storage stability of imazethapyr and its key metabolites in various matrices and analytical solutions has demonstrated its robustness under specific conditions, which is vital for the design of residue monitoring programs and analytical methodologies.

Stability in Biological and Environmental Matrices:

Studies have shown that imazethapyr residues, including its parent compound and metabolites such as OH-Imazethapyr ( CL 288511 ) and Glu-OH-Imazethapyr ( CL 182704 ), exhibit significant stability when stored frozen. Investigations conducted on a range of plant matrices, including soya beans, maize, rice, peanut, and alfalfa, revealed that imazethapyr and its hydroxylated metabolite (OH-Imazethapyr) remained stable, with more than 70% of the initial concentration remaining, during frozen storage at temperatures ranging from -29°C to -10°C for periods up to two years. guidechem.comuni.lu Specifically, imazethapyr alone was tested for 2 years in soya beans, while both imazethapyr and OH-Imazethapyr were stable for 2 years in maize and rice. guidechem.comuni.lu

For animal matrices, comprehensive storage stability studies for imazethapyr itself were not extensively reported, as most samples were analyzed within 30 days of collection. However, OH-Imazethapyr, a significant metabolite, demonstrated stability in milk samples for at least 91 days under frozen conditions. guidechem.comuni.lu A study involving soybean samples fortified with imazethapyr at 0.1 ppm reported a minimal dissipation of only 4% after 30 days of storage at -20°C, indicating no significant loss of residues. nih.gov Furthermore, residues of imazethapyr in field corn forage, fodder, and grain were found to be stable during frozen storage for at least two years between initial and subsequent analyses. acs.org

Stability in Analytical Solutions:

The stability of imazethapyr in prepared analytical solutions is equally important for method validation and routine analysis. Standard stock solutions of imazethapyr prepared in acetonitrile and stored at -18°C in a freezer maintained their integrity for up to 3 months. nih.gov Similarly, calibration standard solutions containing imazethapyr and its metabolites ( CL 288511 and CL 182704 ) were stable for at least 90 days when stored under refrigeration in methanol and water. fao.org

Influence of Environmental Factors:

Beyond controlled storage, the inherent stability of imazethapyr under various environmental conditions also contributes to its persistence in samples. Imazethapyr has been found to be stable across a broad pH range, specifically from 0 to 14, and is not significantly affected by temperature variations between 25°C and 65°C in water and milk matrices. wikipedia.org However, it is noteworthy that the presence of copper ions can lead to complex formation with imazethapyr, which has been observed to stabilize the compound, a characteristic that could be leveraged for detoxification processes. wikipedia.org

The collective findings underscore the robust stability of this compound and its relevant metabolites in both biological/environmental samples and analytical solutions when stored under appropriate conditions, particularly frozen temperatures for matrices and refrigerated conditions for solutions. This stability ensures the reliability of analytical results over extended periods, facilitating effective residue monitoring.

Summary of this compound Storage Stability in Analyzed Samples

Matrix TypeAnalyte(s)Storage TemperatureStorage DurationStability Observation (>% Remaining)Reference
Plant Matrices (Soya beans, Maize, Rice, Peanut, Alfalfa)Imazethapyr, OH-Imazethapyr, Glu-OH-Imazethapyr-29°C to -10°CUp to 2 years>70% guidechem.comuni.lu
Soybean SamplesImazethapyr-20°C30 days96% (4% dissipation) nih.gov
Field Corn (forage, fodder, grain)ImazethapyrFrozen (-20°C)At least 2 yearsStable acs.org
MilkOH-ImazethapyrFrozenAt least 91 daysStable guidechem.comuni.lu
Acetonitrile Standard SolutionsImazethapyr-18°C (freezer)Up to 3 monthsStable nih.gov
Methanol/Water Standard SolutionsImazethapyr, CL 288511 , CL 182704 RefrigeratedAt least 90 daysStable fao.org
Water/Milk MatricesImazethapyr25°C - 65°CNot specifiedStable (pH 0-14) wikipedia.org

Formulation Science and Adjuvant Interactions of Imazethapyr Ammonium

Principles of Imazethapyr (B50286) Ammonium (B1175870) Formulation Development

Imazethapyr ammonium is an imidazolinone herbicide primarily utilized for controlling a wide spectrum of broadleaf weeds and grasses in various crops, including soybeans, peanuts, beans, and peas. made-in-china.comwppdb.com The active ingredient, imazethapyr, is a weak acid characterized by two pKa values: pKa1 at 2.1 and pKa2 at 3.9. tsijournals.com This amphoteric nature allows it to exist in cationic, neutral, or anionic forms, depending on the pH of the surrounding medium. tsijournals.com The R-isomer of imazethapyr is considered to be the most biologically active form. made-in-china.comwppdb.comherts.ac.uk

Formulation development for this compound often focuses on optimizing its delivery and absorption by target plants. Common formulations include soluble liquid (SL) and water dispersible granule (WG) types. made-in-china.comgenericcropscience.comepa.govredeagleinternational.comfao.org For post-emergence applications, the inclusion of specific spray additives, such as non-ionic surfactants and nitrogen-based fertilizers, is generally required to achieve optimal weed control. genericcropscience.comepa.govredeagleinternational.comepa.gov The timing of application is critical and is typically determined by the weed's growth stage, with applications recommended when weeds are actively growing and before they exceed a certain height. genericcropscience.comredeagleinternational.com For pre-emergence applications, adequate soil moisture, often facilitated by rainfall or irrigation, is essential to move the herbicide into the weed germination zone for effective activity. epa.govredeagleinternational.com

Mechanisms of Adjuvant-Enhanced Herbicide Efficacy

Role of Ammonium Sulfate (B86663) in Imazethapyr Absorption and Phytotoxicity

Ammonium sulfate (AMS) is a widely used inorganic salt adjuvant that consistently enhances the uptake and efficacy of imazethapyr. usda.govcambridge.orgbioone.orgnotulaebiologicae.ro Its beneficial effects are particularly pronounced when herbicides are applied in hard water, as AMS can mitigate the antagonism caused by divalent cations (e.g., Ca²⁺, Mg²⁺) by binding with them, thus preventing them from interfering with herbicide activity. notulaebiologicae.roresearchgate.netgov.ab.ca Studies have shown that the addition of AMS can significantly increase imazethapyr absorption, especially under conditions of lower relative humidity. researchgate.net

Field trials have demonstrated that combining ammonium sulfate with a nonionic surfactant can lead to increased quackgrass control, particularly when lower rates of imazethapyr are used. cambridge.orgresearchgate.net In laboratory experiments using Black Mexican Sweet maize (BMS) cell suspension cultures, the addition of ammonium sulfate to the external medium was observed to enhance both the rate of imazethapyr uptake and the acidification of the medium. cambridge.orgresearchgate.netresearchgate.net

Table 1: Fold Increase in Imazethapyr Efficacy with Water Conditioning Methods in Hard Water

Water Conditioning MethodFold Increase in Imazethapyr Efficacy
Ammonium Sulfate2.99 notulaebiologicae.ro
Ammonium Nitrate (B79036)2.66 notulaebiologicae.ro
Magnetized Carrier1.81 notulaebiologicae.ro
Citric Acid1.64 notulaebiologicae.ro
Potassium Phosphate (B84403)1.10 notulaebiologicae.ro

Source: Aliverdi et al., 2014 notulaebiologicae.ro

Acidification of Cell Walls and Ion-Trapping Hypothesis

The enhanced absorption of imazethapyr by ammonium sulfate is closely linked to the "ion-trapping hypothesis." This hypothesis posits that the assimilation of ammonium by plant cells leads to cytoplasmic acidification. cambridge.orgresearchgate.netgov.ab.caresearchgate.netresearchgate.netusp.br This acidification, in turn, stimulates the activity of the plasma membrane ATPase, an enzyme responsible for pumping protons (H⁺ ions) out of the cytoplasm and across the plasma membrane. cambridge.orgresearchgate.netgov.ab.caresearchgate.netresearchgate.netusp.br The resulting efflux of protons acidifies the cell wall, creating a more acidic environment. cambridge.orgresearchgate.netresearchgate.netresearchgate.net

For weak acid herbicides like imazethapyr, which can exist in both neutral and anionic forms, this acidification of the cell wall is crucial. The more acidic external environment favors the neutral, uncharged form of the herbicide, which can more readily diffuse across the lipophilic plasma membrane. usp.brtarbaweya.orgcambridge.org Once inside the cell, where the cytoplasm is typically more alkaline (near neutral pH), the herbicide dissociates into its less lipophilic, anionic form. usp.brtarbaweya.org This charged form is then "trapped" within the cell, as it cannot easily diffuse back out across the membrane, leading to its accumulation and enhanced phytotoxicity. cambridge.orgresearchgate.netgov.ab.caresearchgate.netresearchgate.netusp.brtarbaweya.orgcambridge.org

Stimulation of Plasma Membrane ATPase Activity

Further research has provided mechanistic evidence supporting the role of plasma membrane ATPase activity in AMS-enhanced imazethapyr absorption. Studies on BMS cell suspension cultures revealed that the stimulation of imazethapyr uptake by ammonium sulfate was sensitive to various inhibitors targeting the plasma membrane ATPase. cambridge.orgresearchgate.netresearchgate.netusp.br These inhibitors included sodium vanadate (B1173111) and diethylstilbestrol (B1670540) (DES), which directly inhibit ATPase activity. cambridge.orgresearchgate.netresearchgate.netusp.br Additionally, the process was inhibited by the uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP) and by energy metabolism inhibitors such as sodium azide (B81097) and nitrogen gas. cambridge.orgresearchgate.netresearchgate.netusp.br This sensitivity to metabolic inhibitors strongly indicates that the AMS-induced enhancement of imazethapyr absorption is an energy-dependent process, reliant on ATP production and the proper functioning of the plasma membrane ATPase. cambridge.orgresearchgate.netresearchgate.netusp.br

Interaction with Nonionic Surfactants

Nonionic surfactants (NIS) are frequently specified as mandatory spray additives for post-emergence applications of this compound. genericcropscience.comepa.govredeagleinternational.comepa.gov These surfactants play a vital role in improving the physical characteristics of the spray solution upon contact with the plant surface. They effectively reduce the surface tension of the spray droplets and decrease the contact angle with the leaf, leading to increased wetting and spreading areas on the leaf surface. researchgate.netplos.orggrdc.com.aunih.gov This enhanced spreading and wetting facilitate greater foliar penetration and retention of the herbicide solution. researchgate.netbioone.org While the general consensus supports the use of NIS for optimal control, some studies on specific imazethapyr plus imazapyr (B1671738) mixtures have indicated that the addition of ammonium sulfate with NIS did not always further improve weed control compared to NIS alone, or when other adjuvants were used, suggesting that the precise interaction can be context-dependent. bioone.org However, product labels consistently recommend their inclusion for optimal activity. genericcropscience.comredeagleinternational.comepa.gov

Influence of Formulation Components on Environmental Behavior and Bioavailability

The components within a herbicide formulation, including the active ingredient and adjuvants, significantly influence the environmental behavior and bioavailability of this compound. Soil pH is a critical factor affecting the sorption-desorption dynamics of imazethapyr, which in turn dictates its persistence and bioavailability in the soil. acs.org Long-term carry-over of imazethapyr, leading to significant damage in sensitive rotational crops like sugarbeet, has been observed in soils with a pH below 6.5. acs.org

Research indicates that at low pH, a greater amount of imazethapyr is sorbed to soil particles, but it remains readily desorbable and bioavailable, contributing to crop injury. acs.org Conversely, at high pH, less imazethapyr is initially sorbed, but it does not readily desorb, potentially reducing its bioavailability over time. acs.org Liming aged, low-pH soils has been shown to release bound imazethapyr residues, making them more susceptible to degradation and thereby reducing carry-over effects. acs.org

Soil organic matter (SOM) also plays a crucial role in the environmental fate of herbicides. SOM influences the retention, mobility, and potential for environmental decontamination of herbicides. scielo.br For acidic, polar herbicides with low pKa values, such as imazethapyr, the influence of SOM on their environmental behavior may be less pronounced due to a lower affinity for sorption with SOM. scielo.br Nevertheless, SOM can provide a protective effect against photolysis and can influence the rates of herbicide degradation in the soil. scielo.br

Research into Novel Adjuvants and Delivery Systems

Advancements in agricultural chemistry continuously seek to optimize herbicide performance, reduce environmental impact, and improve application efficiency through the development of novel adjuvants and sophisticated delivery systems. For this compound, research efforts have focused on controlled release technologies and enhanced adjuvant interactions to maximize its herbicidal potential.

Novel Delivery Systems: Controlled Release Formulations

Controlled release formulations (CRFs) represent a significant innovation in herbicide delivery, offering benefits such as prolonged activity, reduced application rates, minimized environmental contamination, and decreased occupational exposure. sci-hub.se Recent studies have explored the use of biopolymeric hydrogels as carriers for imazethapyr, aiming to achieve a sustained and regulated release of the active ingredient.

Researchers have successfully developed controlled release formulations of imazethapyr using guar (B607891) gum-g-cl-polyacrylate/bentonite clay hydrogel composite (GG-HG) and guar gum-g-cl-PNIPAm nano hydrogel (GG-NHG). researchgate.net These novel formulations demonstrated a significantly slower release of imazethapyr compared to conventional commercial formulations. researchgate.net The release kinetics from these hydrogels primarily followed a Fickian diffusion mechanism. researchgate.net

Table 1: Imazethapyr Release Characteristics from Biopolymeric Hydrogel Formulations

Formulation TypeHalf-Life of Release (t1/2)Release MechanismWeed Control Index (WCI) vs. Commercial FormulationHerbicidal Effect Duration
GG-NHG (Nano Hydrogel)0.06 - 4.8 days researchgate.netFickian Diffusion researchgate.netSimilar researchgate.netRelatively Longer researchgate.net
GG-HG (Hydrogel Composite)4.4 - 12.6 days researchgate.netFickian Diffusion researchgate.netSimilar researchgate.netRelatively Longer researchgate.net

Note: WCI (Weed Control Index) refers to the effectiveness in controlling weeds.

Field studies indicated that the weed control index (WCI) achieved with both GG-HG and GG-NHG formulations was comparable to that of commercial imazethapyr formulations, but their sustained release properties resulted in a relatively longer period of herbicidal effect. researchgate.net This extended activity allows for reduced frequency of applications, contributing to more sustainable weed management practices. sci-hub.se

Research into Enhanced Adjuvant Performance

Methylated Seed Oil (MSO): Methylated seed oil (MSO) has been shown to significantly enhance the bioefficacy of imazethapyr. Studies demonstrated that the addition of MSO adjuvant led to a substantial reduction in weed density and an increase in weed control efficiency compared to imazethapyr applied alone. cabidigitallibrary.org This enhancement in efficacy allowed for a reduction in the herbicide dosage required to achieve desired weed control, thereby potentially lowering the herbicide load on the environment and reducing phytotoxicity to the crop. cabidigitallibrary.org

Urea (B33335) Ammonium Nitrate (UAN): Urea ammonium nitrate (UAN) is another adjuvant that has been extensively studied for its ability to improve imazethapyr absorption. When UAN was combined with other common adjuvants such as crop oil concentrate (COC), nonionic surfactant (NIS), or methylated seed oil (MSO), imazethapyr absorption by leafy spurge increased by 38% to 68%. cambridge.org The total absorption of imazethapyr, when combined with COC, MSO, or NIS and UAN, exceeded 86% within two days after treatment. cambridge.org Furthermore, UAN was observed to reduce the amount of imazethapyr associated with the cuticular wax, suggesting improved penetration. cambridge.org The enhanced uptake facilitated by ammonium sulfate (a component of UAN) is partly attributed to cell wall acidification due to ammonium assimilation, which aids the penetration of weak acid herbicides. vicchem.com

Table 2: Impact of Adjuvants on Imazethapyr Absorption in Leafy Spurge

Adjuvant CombinationImazethapyr Absorption Increase (vs. without UAN)Total Absorption 2 DAT (with UAN)Effect on Cuticular Wax Association
UAN + COC38% - 68% cambridge.org>86% cambridge.orgReduced by 2.0% cambridge.org
UAN + NIS38% - 68% cambridge.org>86% cambridge.orgReduced by 2.0% cambridge.org
UAN + MSO38% - 68% cambridge.org>86% cambridge.orgReduced by 2.0% cambridge.org

Note: DAT = Days After Treatment.

Multi-component Adjuvants: Novel multi-component adjuvants are also being developed. For instance, Cresmer 350, a blend of vegetable oil ester and ammonium sulfate in water stabilized with emulsifiers, has been developed as a tank-mix adjuvant. crodaagriculture.com While primarily tested with other herbicides, its potential for use with imazethapyr has been noted, highlighting ongoing efforts to create robust, compatible, and effective adjuvant solutions. crodaagriculture.com These integrated solutions aim to provide comprehensive benefits, including hard water suppression, improved wetting and spreading, enhanced penetration, and reduced evaporation under challenging environmental conditions. vicchem.com

Theoretical Frameworks and Methodologies in Environmental Regulatory Science for Imazethapyr Ammonium

Academic Perspectives on Environmental Fate Modeling

Environmental fate modeling is a critical component in predicting the distribution, persistence, and transformation of imazethapyr (B50286) ammonium (B1175870) in the environment. Academic and regulatory bodies utilize various models to simulate these processes, integrating key physicochemical properties and degradation kinetics.

Predictive models are extensively used to estimate environmental concentrations (EECs) of imazethapyr ammonium in different media. The Aqueous Photochemistry of Environmentally occurring Xenobiotics (APEX) software, for instance, has been employed to model the photochemical fate of imazethapyr in rice paddy water unito.itresearchgate.net. This model assesses direct photolysis and reactions with hydroxyl radicals, demonstrating that these pathways can result in half-lives ranging from 5 to 11 days in May, consistent with field measurements unito.it. The APEX model also considers the influence of chromophoric dissolved organic matter (CDOM), noting that while dissolved organic matter (DOM) can decrease degradation rates due to light screening, DOM-photosensitized processes can play a non-negligible role in imazethapyr degradation, particularly in DOM-rich waters unito.itresearchgate.net.

The U.S. Environmental Protection Agency (US EPA) utilizes groundwater (GW) models, such as SCI-GROW, and surface water models, like the rice paddy model, to estimate imazethapyr concentrations in drinking water sources regulations.govfederalregister.gov. For instance, the rice paddy model suggested a maximum acute and chronic imazethapyr concentration in aquatic environments and drinking water of up to 93 µg/L, although actual field dissipation studies indicated substantially lower concentrations (e.g., 2.40 µg/L in rice paddy water) regulations.gov. SCI-GROW modeling predicted peak and chronic imazethapyr concentrations in groundwater not exceeding 8.97 µg/L regulations.gov. These models serve as screening tools in the risk assessment process, providing conservative estimates of exposure federalregister.gov.

The environmental fate of this compound is governed by its degradation kinetics and mobility characteristics in soil and water. Imazethapyr is generally considered mobile in soil, with reported Koc values ranging from 1.4 to 173, indicating very high to moderate mobility nih.gov. Its mobility is significantly influenced by soil pH, with greater mobility observed in neutral or weakly basic soils researchgate.netsfsa.unsa.ba. Studies have shown that the amount of water required to elute imazethapyr to a certain depth is inversely related to soil pH, meaning it moves more readily in higher pH soils researchgate.netsfsa.unsa.ba.

Degradation in soil primarily occurs through aerobic biodegradation, with reported half-lives varying widely from 23.5 days to 10.6 months nih.gov. Factors such as soil physicochemical properties (e.g., pH, organic matter content) and temperature significantly impact its dissipation rate researchgate.net. For example, dissipation is fastest in alkaline soils (pH 8.0–8.8), followed by neutral (pH 7.4) and acidic soils (pH 5.0) researchgate.net. The addition of farmyard manure and increased temperature can also enhance imazethapyr dissipation researchgate.net.

In aquatic environments, photolysis is a significant degradation pathway, with reported aqueous photodegradation half-lives of 4 to 5.1 hours nih.govpublications.gc.ca. While imazethapyr is relatively stable to hydrolysis across environmentally relevant pHs, phototransformation in water can lead to the formation of transformation products, such as 5-Ethyl 3-pyridine carboxylic acid ( CL 290084 ) publications.gc.ca. The potential for direct photolysis by-products of imazethapyr to pose ecotoxicological threats to aquatic systems has also been assessed using Structure-Activity Relationships software like ECOSAR unito.it.

The integration of these parameters allows for a more accurate prediction of this compound's environmental concentrations over time and across different environmental compartments.

Table 1: Key Environmental Fate Parameters of Imazethapyr

ParameterValue/RangeInfluencing FactorsSource
Aerobic Soil Half-life23.5 days to 10.6 monthsSoil pH, organic matter, temperature, application rate nih.govresearchgate.net
Aqueous Photolysis Half-life4 to 5.1 hoursWavelength, pH, natural organic matter nih.govresearchgate.net
Soil Mobility (Koc)1.4 to 173 (very high to moderate mobility)Soil pH, organic carbon, clay content nih.govresearchgate.netsfsa.unsa.ba
HydrolysisStable across environmentally relevant pHspH nih.govpublications.gc.ca

Methodological Approaches for Ecological Risk Assessment in Academic Research

Ecological risk assessment for this compound follows a structured approach to evaluate its potential adverse effects on non-target organisms and ecosystems. This process typically involves problem formulation, exposure assessment, and hazard identification.

Problem formulation is the initial and crucial step in ecological risk assessment, defining the scope and objectives of the assessment regulations.gov. For imazethapyr and its ammonium salt, the US EPA's problem formulation outlines the methods for conducting ecological risk assessments, including endangered species assessments, in support of registration review regulations.govregulations.gov. This stage provides an overview of the known environmental fate and ecological effects, identifies data needs, and describes the preliminary ecological risk hypothesis and analysis plan regulations.gov.

The risk hypothesis typically posits that exposure to this compound at certain concentrations may lead to adverse effects in non-target organisms. For instance, initial assessments have indicated that while the potential for acute and chronic risk to freshwater fish, freshwater invertebrates, and estuarine/marine invertebrates from acute exposure was below concern levels, risk to terrestrial plants could not be fully assessed due to data limitations regulations.gov. The problem formulation also highlights uncertainties and recommends additional studies to address them regulations.gov.

Exposure assessment involves characterizing the magnitude, frequency, and duration of this compound exposure to ecological receptors wa.gov. This is often achieved through a combination of modeling and, where available, monitoring data. As mentioned previously, models like the rice paddy model and SCI-GROW are used to estimate environmental concentrations (EECs) in surface water and groundwater, which are then used to assess potential exposure to aquatic organisms regulations.govfederalregister.gov.

For example, estimated environmental concentrations (EECs) for imazethapyr in surface water (rice paddy model) were reported as 93.18 µg/L (peak and average), and in groundwater (SCI-GROW) as 8.97 µg/L federalregister.gov. These concentrations are derived assuming specific application rates and considering the physical characteristics of imazethapyr federalregister.gov. Exposure assessments also consider various application parameters and potential pathways, such as runoff from treated fields into water bodies publications.gc.ca.

Hazard identification involves identifying the inherent toxicity of this compound to various non-target organisms and selecting relevant endpoints for risk characterization. Ecological studies evaluate acute and chronic toxicity data for organisms across different trophic levels and habitats, including invertebrates, vertebrates, and plants publications.gc.ca.

For imazethapyr, toxicity data indicate varying sensitivities among different organisms:

Aquatic Invertebrates: The 48-hour EC50 for Daphnia magna is reported as >1,000 mg/L, and the 21-day chronic toxicity (NOEC) is 103 mg/L corteva.ca.

Aquatic Plants: Lemna gibba (duckweed) is highly sensitive, with a 14-day EC50 for growth of 0.0101 mg/L and a NOEC of 0.00438 mg/L corteva.ca. Pseudokirchneriella subcapitata (green algae) has a 72-hour EC50 for growth of 59.2 mg/L corteva.ca. Acute risk concerns were triggered for semi-aquatic plants exposed to rice tail-waters regulations.gov.

Fish: The potential for acute and chronic risk to freshwater fish was found to be below concern levels regulations.gov.

Birds and Mammals: The potential for acute and chronic risk to birds and mammals was assessed as low regulations.gov.

Terrestrial Invertebrates: Imazethapyr is practically non-toxic to honeybees (LD50 >1000 µ g/bee ), indicating a low risk to beneficial terrestrial invertebrates regulations.gov.

Terrestrial Plants: Risk to non-target terrestrial plants could not be fully assessed due to a lack of comprehensive data, although a related compound, imazamox (B1671737), showed high toxicity to non-target terrestrial plants regulations.gov.

These toxicity endpoints, often expressed as EC50 (Effective Concentration 50%) or NOEC (No Observed Effect Concentration), are crucial for comparing with estimated environmental concentrations to determine potential risks to individual species and ecosystems publications.gc.caepa.gov.

Table 2: Selected Ecotoxicity Endpoints for Imazethapyr

Organism GroupEndpoint (Type)Value (mg/L)Exposure DurationSource
Daphnia magnaEC50 (Acute)>1,00048 hours corteva.ca
Daphnia magnaNOEC (Chronic)10321 days corteva.ca
Lemna gibbaEC50 (Growth)0.010114 days corteva.ca
Lemna gibbaNOEC (Growth)0.0043814 days corteva.ca
Pseudokirchneriella subcapitataEC50 (Growth)59.272 hours corteva.ca
HoneybeesLD50 (Acute)>1000 µ g/bee N/A regulations.gov

Q & A

Q. How is imazethapyr ammonium identified in laboratory settings, and what safety protocols are recommended?

this compound is identified via CAS number 81335-77-5 and is classified for laboratory use only. Safety protocols include using personal protective equipment (PPE), ensuring proper ventilation, and adhering to disposal guidelines for hazardous chemicals. Emergency contact information (e.g., +86 10 8532 4630) and SDS documentation should be readily accessible .

Q. What are the recommended methodologies for applying this compound in leguminous crop trials?

Standard protocols involve mixing this compound with ammonium sulphate and surfactants for foliar application. Postemergence (POST) application at 37.5–150 g·ai·ha⁻¹ is common, with injury rates monitored at 1–4 weeks after application (WAA). Use randomized block designs with 4 replications to assess dose-dependent phytotoxicity and shoot dry weight impacts .

Q. What are the primary phytotoxicity symptoms observed in non-target crops like white bean?

Phytotoxicity manifests as 2%–17% injury at 1–4 WAA, depending on application rate. Symptoms include chlorosis, stunting, and reduced shoot dry weight (e.g., 32% reduction at 150 g·ai·ha⁻¹ preplant incorporated). Statistical analysis (ANOVA, Tukey’s test) is critical to distinguish treatment effects from natural variability .

Q. How does this compound degrade in aquatic environments, and what are its ecological risks?

Imazethapyr photodegrades rapidly in sunlight (DT₅₀ = 3 days) but poses acute toxicity to freshwater fish (96-h LC₅₀ = 240–420 mg/L). A low-reliability trigger value of 240 µg/L is recommended for aquatic risk assessment. Monitor degradation using HPLC and toxicity bioassays with species like Scenedesmus vacuolatus .

Advanced Research Questions

Q. How should experimental designs account for soil residual activity of this compound in multi-crop rotation systems?

Use long-term field trials with sequential crops (e.g., rice followed by ryegrass) to study persistence. Analyze soil samples via LC-MS/MS at intervals (e.g., 75–150 days after application) and apply regression models to quantify degradation rates. Residual effects are influenced by soil texture (e.g., clayey soils retain imazethapyr longer) .

Q. How can contradictory data on crop injury rates across studies be reconciled?

Discrepancies arise from application timing (POST vs. preemergence), adjuvant use (e.g., vegetable oils enhance efficacy), and genetic variability in crop tolerance. For example, pinto bean injury ranges from 5% to 44% depending on regional soil pH and surfactant composition. Meta-analyses should control for environmental covariates and genotype-specific responses .

Q. What molecular mechanisms underlie imazethapyr toxicity to non-target plants?

Transcriptomic and metabolomic analyses reveal imazethapyr downregulates genes in photosynthetic electron transport (48 genes) and the Calvin cycle (11 genes). Non-target metabolomic shifts include disruptions in carbohydrate, lipid, and amino acid metabolism. Use RNA-seq and GC-MS to validate these pathways in model species like Arabidopsis .

Q. What methodologies are effective for screening imazethapyr-tolerant legume genotypes?

Screen germplasm (e.g., 49 chickpea genotypes) under controlled POST applications (37.5–150 g·ai·ha⁻¹). Tolerant genotypes (e.g., ILL8112 in lentils) show <7% injury and stable shoot dry weight. Combine phenotypic scoring with GWAS to identify candidate resistance genes (e.g., acetolactate synthase mutations) .

Q. How do adjuvants like ammonium sulphate alter imazethapyr efficacy and non-target toxicity?

Ammonium sulphate enhances foliar absorption by 20%–30% in species like quackgrass. However, commercial adjuvants in formulations like Verosil® induce morphological and ultrastructural damage in algae (e.g., Scenedesmus vacuolatus). Test adjuvant-herbicide interactions using dose-response models (logarithmic logistic curves) and microscopy .

Q. What analytical techniques are recommended for quantifying imazethapyr residues in soil and plant tissues?

Use surface molecularly imprinted polymers (MIPs) for selective extraction from soil, followed by UPLC-MS/MS quantification. For plant tissues, employ enantiomer separation via HPLC with chiral columns. Validate methods with recovery rates >90% and detection limits <0.1 µg/g .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.